(E)-4-Methyl-5-styrylbenzene-1,3-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H14O2/c1-11-13(9-14(16)10-15(11)17)8-7-12-5-3-2-4-6-12/h2-10,16-17H,1H3/b8-7+ |
InChI Key |
MZUWYVKSIRDOKF-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1O)O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=C(C=C1O)O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
(E)-4-Methyl-5-styrylbenzene-1,3-diol chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of (E)-4-Methyl-5-styrylbenzene-1,3-diol, a stilbenoid with noteworthy antifungal properties. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure and Properties
This compound is a natural stilbenoid compound. Its structure features a resorcinol (benzene-1,3-diol) ring substituted with a methyl group and a styryl group in a trans (E) configuration.
Chemical Structure:
Caption: Proposed antifungal mechanism of this compound.
This proposed mechanism involves the compound interacting with the fungal cell membrane, leading to its disruption. It may also target the mitochondria, causing dysfunction and an increase in reactive oxygen species (ROS), which in turn can trigger apoptosis and ultimately inhibit fungal growth.
Experimental Protocols
Hypothetical Workflow for Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from its plant source.
Caption: General workflow for isolation and analysis.
General Protocol for Antifungal Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against filamentous fungi, which can be adapted to determine the IC₅₀ values.
-
Fungal Culture: The test fungi are cultured on a suitable medium (e.g., Potato Dextrose Agar) to obtain fresh spores.
-
Spore Suspension: A spore suspension is prepared in sterile saline or a suitable buffer and adjusted to a specific concentration (e.g., 1 x 10⁵ spores/mL).
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in a liquid culture medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal spore suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 25-28 °C) for a period sufficient for fungal growth in the control wells (typically 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. The IC₅₀ can be determined by measuring the fungal growth (e.g., by optical density) at different compound concentrations and calculating the concentration that inhibits 50% of the growth compared to the control.
Conclusion
This compound is a promising natural antifungal agent isolated from Dracaena cochinchinensis. Its demonstrated in vitro activity against several plant pathogenic fungi suggests its potential for further investigation and development as a lead compound in agrochemical or pharmaceutical applications. Further research is required to fully elucidate its mechanism of action, determine its full spectrum of biological activities, and develop optimized protocols for its synthesis or extraction. Access to the detailed experimental data within the primary patent literature will be crucial for advancing the scientific understanding of this compound.
References
An In-Depth Technical Guide to the Synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for (E)-4-Methyl-5-styrylbenzene-1,3-diol, a stilbenoid compound of interest for its potential biological activities. The proposed synthesis is based on the well-established Wittig reaction, a versatile and widely used method for the formation of carbon-carbon double bonds. This document details the necessary precursors, step-by-step experimental protocols, and expected outcomes, offering a complete roadmap for the laboratory-scale synthesis of this target molecule.
Overview of the Synthetic Strategy
The synthesis of this compound is strategically designed as a three-step process, culminating in a Wittig reaction. This approach offers a convergent and reliable route to the target stilbenoid. The key steps are:
-
Synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde: This crucial aldehyde intermediate is prepared from the commercially available 5-methylbenzene-1,3-diol (orcinol) via a Vilsmeier-Haack formylation reaction.
-
Synthesis of Benzyltriphenylphosphonium Bromide: The corresponding Wittig reagent is synthesized through the reaction of triphenylphosphine with benzyl bromide.
-
Wittig Reaction: The final step involves the coupling of 2,4-dihydroxy-6-methylbenzaldehyde with the ylide generated from benzyltriphenylphosphonium bromide to yield the target molecule, this compound.
The overall synthetic pathway is depicted in the workflow diagram below.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde
This procedure is adapted from a standard Vilsmeier-Haack formylation of a resorcinol derivative.
-
Materials: 5-Methylbenzene-1,3-diol (orcinol), N,N-dimethylformamide (DMF), phosphoryl chloride (POCl3), ice, distilled water.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 5-methylbenzene-1,3-diol (0.2 mol) in N,N-dimethylformamide (100 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a pre-cooled mixture of phosphoryl chloride (0.3 mol) and N,N-dimethylformamide (200 mL).
-
Slowly add the POCl3/DMF mixture dropwise to the solution of 5-methylbenzene-1,3-diol, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Slowly pour the reaction mixture into a beaker containing crushed ice, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash it thoroughly with distilled water to remove any residual acid and solvent.
-
Dry the product to obtain 2,4-dihydroxy-6-methylbenzaldehyde, which can be used in the next step without further purification.
-
Synthesis of Benzyltriphenylphosphonium Bromide
This protocol utilizes a microwave-assisted method for efficient synthesis.[1][2]
-
Materials: Triphenylphosphine, benzyl bromide, tetrahydrofuran (THF), dichloromethane (for recrystallization).
-
Procedure:
-
In a microwave-safe quartz ampoule, combine triphenylphosphine (40 mmol) and benzyl bromide (20 mmol) in tetrahydrofuran (20 mL).
-
Seal the ampoule and place it in a microwave reactor.
-
Irradiate the mixture at 60 °C for 30 minutes.
-
After cooling, carefully open the ampoule in a fume hood.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from dichloromethane to yield pure benzyltriphenylphosphonium bromide.[1][2]
-
Synthesis of this compound via Wittig Reaction
This generalized procedure is based on standard Wittig reaction conditions for the synthesis of stilbenoids.
-
Materials: Benzyltriphenylphosphonium bromide, a strong base (e.g., sodium hydride or n-butyllithium), anhydrous tetrahydrofuran (THF), 2,4-dihydroxy-6-methylbenzaldehyde, and appropriate workup and purification solvents.
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension in an ice bath and add a strong base (1.1 equivalents) portion-wise to generate the phosphonium ylide (a color change, typically to orange or deep red, indicates ylide formation).
-
Stir the mixture at room temperature for 1 hour.
-
Dissolve 2,4-dihydroxy-6-methylbenzaldehyde (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, which may be a mixture of (E) and (Z) isomers, can be purified by column chromatography on silica gel to isolate the desired (E)-isomer. Further purification can be achieved by recrystallization.
-
Quantitative Data Summary
| Reaction Step | Reactants | Product | Typical Yield (%) | Analytical Data (Expected) |
| 1. Vilsmeier-Haack Formylation | 5-Methylbenzene-1,3-diol, POCl3, DMF | 2,4-Dihydroxy-6-methylbenzaldehyde | 76-82% | ¹H NMR, ¹³C NMR, MS |
| 2. Phosphonium Salt Formation | Triphenylphosphine, Benzyl Bromide | Benzyltriphenylphosphonium Bromide | 87-98%[1] | ¹H NMR, ³¹P NMR, MS, m.p. |
| 3. Wittig Reaction | 2,4-Dihydroxy-6-methylbenzaldehyde, Benzyltriphenylphosphonium Bromide | This compound | 50-70% (estimated) | ¹H NMR, ¹³C NMR, HRMS |
Note: The yield for the Wittig reaction is an estimation based on analogous syntheses of stilbenoids. Actual yields may vary depending on the specific reaction conditions and purification methods employed.
Conclusion
The synthetic pathway detailed in this guide provides a robust and adaptable methodology for the production of this compound. By utilizing the Vilsmeier-Haack and Wittig reactions, researchers can efficiently access this target molecule for further investigation in drug discovery and development programs. The provided experimental protocols and expected data serve as a solid foundation for the successful synthesis and characterization of this promising stilbenoid compound.
References
Spectroscopic data (NMR, IR, MS) of (E)-4-Methyl-5-styrylbenzene-1,3-diol.
An In-depth Technical Guide to the Spectroscopic Analysis of (E)-4-Methyl-5-styrylbenzene-1,3-diol
Introduction
This compound is a natural product that can be extracted from Dracaena cochinchinensis (Lour.) S. C. Chen.[1] Preliminary research has identified it as an antifungal agent, showing inhibitory activity against various fungi.[1] This technical guide provides a comprehensive overview of the methodologies required to obtain and interpret the spectroscopic data (NMR, IR, MS) of this compound, which is crucial for its unambiguous identification, purity assessment, and further investigation in drug development.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration-dependent.
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic, vinylic, and methyl carbons. The carbons attached to the hydroxyl groups will be shifted downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 2.0 - 2.5 | 15 - 20 |
| Aromatic CH | 6.0 - 7.5 | 100 - 130 |
| Vinylic CH | 6.5 - 7.5 | 120 - 135 |
| Aromatic C-O | - | 155 - 160 |
| Aromatic C-C | - | 110 - 140 |
| Hydroxyl OH | 4.0 - 6.0 (broad) | - |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the hydroxyl, aromatic, and alkene functional groups.
Table 2: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (vinylic) | 3010 - 3095 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |
| C=C stretch (alkene) | 1620 - 1680 | Medium |
| C-O stretch (phenolic) | 1150 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | ~240.11 | Molecular Ion |
| [M-CH₃]⁺ | ~225.09 | Loss of a methyl group |
| [M-OH]⁺ | ~223.10 | Loss of a hydroxyl group |
| [M-C₇H₇]⁺ | ~149.06 | Cleavage of the styryl group |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent will depend on the solubility of the compound.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Perform 2D NMR experiments, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the pure KBr pellet or the solvent on the salt plate and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and observe different fragmentation patterns.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain structural information from the fragmentation pattern.
-
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of a natural product.
This guide provides a foundational framework for researchers and scientists to approach the spectroscopic characterization of this compound. The successful application of these techniques will enable the confirmation of its chemical structure and pave the way for further studies into its biological activities and potential therapeutic applications.
References
Unveiling (E)-4-Methyl-5-styrylbenzene-1,3-diol: A Technical Guide to Its Natural Sourcing and Extraction
For Researchers, Scientists, and Drug Development Professionals
(E)-4-Methyl-5-styrylbenzene-1,3-diol , a promising natural compound, has garnered attention for its significant biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of its primary natural source, detailed extraction and isolation methodologies, and available quantitative data, offering a valuable resource for researchers and professionals in drug development.
Natural Occurrence: The "Dragon's Blood" Resin
This compound is a secondary metabolite found in the resin of Dracaena cochinchinensis (Lour.) S. C. Chen, a plant species renowned in traditional medicine.[1][2] This resin, commonly known as "dragon's blood," is a complex mixture of phenolic compounds, including flavonoids, chalcones, and stilbenoids, to which its medicinal properties are attributed.
Extraction and Isolation: From Crude Resin to Pure Compound
The extraction of this compound from the resin of Dracaena cochinchinensis involves a multi-step process of solvent extraction and chromatographic separation. While a standardized, universally adopted protocol for this specific compound is not extensively detailed in publicly available literature, a general methodology for the isolation of phenolic constituents from "dragon's blood" can be adapted.
Experimental Protocol: A Generalized Approach
The following protocol outlines a general procedure for the extraction and isolation of phenolic compounds, including this compound, from the resin of Dracaena cochinchinensis.
1. Sourcing and Preparation of Raw Material:
-
Obtain commercially available or sustainably harvested resin of Dracaena cochinchinensis.
-
Grind the dried resin into a fine powder to increase the surface area for efficient solvent extraction.
2. Solvent Extraction:
-
Suspend the powdered resin in a suitable organic solvent. Methanol is a commonly used solvent for the extraction of phenolic compounds from this resin.
-
Perform the extraction process, which can be carried out using methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.
-
Filter the resulting mixture to separate the solvent extract from the insoluble plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation and Purification:
-
Subject the crude extract to column chromatography for fractionation. Silica gel is a common stationary phase for the separation of phenolic compounds.
-
Elute the column with a gradient solvent system of increasing polarity. A common mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).
-
Collect the fractions and monitor the separation process using Thin Layer Chromatography (TLC).
-
Identify the fractions containing the target compound by comparing with a reference standard, if available, or through spectroscopic analysis.
-
Combine the fractions rich in this compound and further purify using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.
4. Structural Elucidation:
-
Confirm the identity and structure of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Quantitative Data: Antifungal Activity
This compound has demonstrated notable antifungal activity against a range of fungal pathogens.[3] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Fungal Species | IC50 (µg/mL) |
| Helminthosporium turcicum | 10.05 |
| Curvularia lunata | 18.52 |
| Gibberella zeae | 6.12 |
| Ustilago maydis | 8.09 |
| Helminthosporium maydis | 8.25 |
Table 1: Antifungal activity of this compound.[3]
Currently, there is a lack of publicly available data regarding the specific yield of this compound from the resin of Dracaena cochinchinensis. Further research is required to quantify the concentration of this compound in its natural source and to optimize extraction protocols for improved yields.
Antifungal Mechanism of Action: An Area for Future Research
The precise mechanism through which this compound exerts its antifungal effects has not yet been fully elucidated. As a phenolic compound, it is hypothesized to act on the fungal cell membrane, disrupting its integrity and function, or to interfere with essential enzymatic activities. However, specific signaling pathways and molecular targets remain to be identified. This knowledge gap presents a significant opportunity for future research to explore its mode of action, which could pave the way for the development of novel antifungal agents.
Visualizing the Extraction and Purification Workflow
The following diagram illustrates a generalized workflow for the extraction and purification of this compound from its natural source.
A generalized workflow for the extraction and purification of the target compound.
References
Unraveling the Therapeutic Potential of (E)-4-Methyl-5-styrylbenzene-1,3-diol and its Clinically Advanced Analogue, Tapinarof
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of (E)-4-Methyl-5-styrylbenzene-1,3-diol and its clinically significant analogue, Tapinarof. While the former shows early promise as an antifungal agent, the latter has emerged as a first-in-class, FDA-approved therapeutic for plaque psoriasis, with a well-defined mechanism of action and a wealth of clinical data.
Section 1: Chemical Identity and Nomenclature
1.1 this compound
-
IUPAC Name: (E)-4-Methyl-5-(2-phenylethenyl)benzene-1,3-diol
-
Synonyms: Not well-documented in the scientific literature.
-
Origin: Can be extracted from Dracaena cochinchinensis (Lour.) S. C. Chen.[1]
-
Therapeutic Potential: Preliminary studies indicate antifungal and antibacterial properties.[1]
1.2 Tapinarof
Tapinarof, a structurally related stilbenoid, has garnered significant attention in the pharmaceutical industry for its therapeutic efficacy.
-
IUPAC Name: 5-[(E)-2-phenylethenyl]-2-(propan-2-yl)benzene-1,3-diol.[2][][4]
-
Synonyms:
-
Benvitimod
-
Vtama
-
WBI-1001
-
GSK2894512
-
3,5-Dihydroxy-4-isopropylstilbene
-
(E)-2-(1-Methylethyl)-5-(2-phenylethenyl)-1,3-benzenediol
-
-
Regulatory Status: Approved by the US Food and Drug Administration (FDA) for the topical treatment of plaque psoriasis in adults.
Section 2: Quantitative Data
2.1 Antifungal Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against various fungal pathogens.
| Fungal Species | IC₅₀ (μg/mL) |
| Helminthosporium turcicum | 10.05 |
| Curvularia lunata | 18.52 |
| Gibberella zeae | 6.12 |
| Ustilago | 8.09 |
| Helminthosporium maydis | 8.25 |
2.2 Clinical Efficacy of Tapinarof in Plaque Psoriasis (PSOARING 1 & 2 Trials)
The pivotal Phase 3 trials, PSOARING 1 and PSOARING 2, demonstrated the significant efficacy of Tapinarof cream 1% compared to a vehicle control in adults with mild to severe plaque psoriasis.
| Primary Endpoint (Week 12) | PSOARING 1: Tapinarof (n=340) | PSOARING 1: Vehicle (n=170) | PSOARING 2: Tapinarof (n=343) | PSOARING 2: Vehicle (n=172) |
| PGA score of 0 or 1 and a ≥2-point reduction | 35.4% | 6.0% | 40.2% | 6.3% |
PGA: Physician's Global Assessment
2.3 Safety Profile of Tapinarof (PSOARING 1 & 2 Trials)
The most common adverse events reported in the PSOARING trials were generally mild to moderate in severity.
| Adverse Event | Incidence in Tapinarof Arms |
| Folliculitis | ~20% |
| Nasopharyngitis | ~10% |
| Contact Dermatitis | ~5% |
| Headache | <5% |
| Pruritus | <5% |
| Influenza | <5% |
Section 3: Experimental Protocols
3.1 Pivotal Phase 3 Clinical Trials for Tapinarof (PSOARING 1 & 2)
The following outlines the general methodology for the PSOARING 1 and 2 clinical trials.
-
Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group studies.
-
Participants: Adults (18-75 years) with a diagnosis of plaque psoriasis.
-
Inclusion Criteria:
-
Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe).
-
Body Surface Area (BSA) involvement of 3% to 20%.
-
-
Randomization: Patients were randomized in a 2:1 ratio to receive either Tapinarof 1% cream or a vehicle cream.
-
Treatment Regimen: A thin layer of the assigned cream was applied once daily to all psoriasis lesions for 12 weeks.
-
Assessments: Patient visits and assessments were conducted at weeks 2, 4, 8, and 12.
-
Primary Endpoint: The proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from baseline at week 12.
-
Long-Term Extension: Eligible patients had the option to enroll in an open-label, long-term extension study (PSOARING 3).
Section 4: Signaling Pathways and Mechanism of Action
4.1 Tapinarof: An Aryl Hydrocarbon Receptor (AhR) Agonist
Tapinarof's therapeutic effects are mediated through its activity as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor crucial for maintaining skin homeostasis.
The binding and activation of AhR by Tapinarof initiates a cascade of downstream events:
-
Nuclear Translocation: Upon ligand binding in the cytoplasm, the Tapinarof-AhR complex translocates to the nucleus.
-
Heterodimerization: In the nucleus, the complex heterodimerizes with the AhR Nuclear Translocator (ARNT).
-
Gene Transcription Modulation: The Tapinarof-AhR/ARNT complex binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), in the promoter regions of target genes, thereby modulating their expression.
This signaling pathway leads to three primary therapeutic outcomes:
-
Downregulation of Pro-inflammatory Cytokines: Tapinarof activation of AhR leads to the suppression of key pro-inflammatory cytokines, including Interleukin-17A (IL-17A) and IL-17F, which are central to the pathogenesis of psoriasis.
-
Skin Barrier Restoration: The pathway promotes the expression of essential skin barrier proteins such as filaggrin and loricrin, helping to normalize the dysfunctional skin barrier seen in psoriatic lesions.
-
Reduction of Oxidative Stress: Tapinarof-mediated AhR signaling enhances the antioxidant response through the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Section 5: Visualizations
Caption: Tapinarof's Mechanism of Action via the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Experimental Workflow of the Pivotal PSOARING 1 & 2 Clinical Trials for Tapinarof.
References
(E)-4-Methyl-5-styrylbenzene-1,3-diol: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-Methyl-5-styrylbenzene-1,3-diol, a stilbenoid compound isolated from the traditional medicinal plant Dracaena cochinchinensis, has demonstrated notable biological activity, primarily as an antifungal agent. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's biological effects. It includes quantitative data on its antifungal potency, detailed, albeit generalized, experimental protocols for assessing its activity, and a discussion of its potential mechanism of action based on related stilbenoid compounds. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a natural stilbenoid, a class of phenolic compounds recognized for their diverse pharmacological properties. This particular molecule is a constituent of the resin of Dracaena cochinchinensis, a plant with a long history of use in traditional medicine. Recent scientific investigations have begun to elucidate the specific biological activities of its isolated compounds, with this compound emerging as a promising antifungal agent. This guide synthesizes the available data to provide a detailed technical overview for the scientific community.
Antifungal Activity
The most well-documented biological activity of this compound is its ability to inhibit the growth of various fungal species.
Quantitative Antifungal Data
The antifungal efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against a panel of fungi. These values are summarized in the table below.
| Fungal Species | IC50 (µg/mL)[1] |
| Gibberella zeae | 6.12 |
| Ustilago maydis | 8.09 |
| Helminthosporium maydis | 8.25 |
| Helminthosporium turcicum | 10.05 |
| Curvularia lunata | 18.52 |
Experimental Protocols
While the precise, detailed experimental protocols used to generate the above data for this compound are not publicly available, this section provides a generalized methodology for determining the antifungal activity of a natural compound, which would be applicable in such a study.
General Antifungal Susceptibility Testing Protocol (Broth Microdilution Assay)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) and subsequently the IC50 of an antifungal agent.
3.1.1. Materials
-
Test compound: this compound
-
Fungal strains (as listed in the table above)
-
Appropriate sterile liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile water or saline
3.1.2. Procedure
-
Preparation of Fungal Inoculum: Fungal cultures are grown on a suitable agar medium. Spores or yeast cells are harvested and suspended in sterile water or saline. The suspension is adjusted to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.
-
Preparation of Test Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then prepared in the sterile liquid growth medium in the wells of a 96-well plate.
-
Inoculation: Each well containing the diluted test compound is inoculated with the standardized fungal suspension.
-
Controls:
-
Positive Control: Wells containing the fungal inoculum and a known antifungal agent.
-
Negative Control: Wells containing the fungal inoculum and the solvent used to dissolve the test compound, at the same concentration as in the test wells.
-
Growth Control: Wells containing the fungal inoculum and growth medium only.
-
Blank: Wells containing sterile growth medium only.
-
-
Incubation: The microtiter plates are incubated at an optimal temperature and for a sufficient duration to allow for fungal growth in the growth control wells (typically 24-72 hours).
-
Data Collection and Analysis: Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The percentage of growth inhibition is calculated for each concentration of the test compound relative to the growth control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for determining the antifungal IC50 of a test compound.
Potential Mechanism of Action
The precise molecular mechanism by which this compound exerts its antifungal effects has not been explicitly elucidated in published literature. However, based on the known mechanisms of other stilbenoids, such as resveratrol, a plausible mechanism can be proposed.
Resveratrol has been shown to induce apoptosis in the pathogenic yeast Candida albicans through a caspase-dependent mitochondrial pathway[2][3]. This process involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of metacaspases, which are fungal homologues of caspases involved in programmed cell death.
Given the structural similarity of this compound to resveratrol, it is hypothesized that it may share a similar mechanism of action.
Hypothesized Antifungal Signaling Pathway
Caption: A proposed mechanism of action for this compound.
Other Potential Biological Activities
While the primary focus of research on this compound has been its antifungal properties, other stilbenoids and extracts from Dracaena species have been reported to possess a range of other biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. It is plausible that this compound may also exhibit these properties, although specific studies are lacking.
Cytotoxicity (Generalized Protocol)
A standard method to assess the cytotoxicity of a compound is the MTT assay.
5.1.1. Procedure
-
Cell Culture: A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan product.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm). The cell viability is inversely proportional to the absorbance.
Anti-inflammatory Activity (Generalized Protocol)
The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
5.2.1. Procedure
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.
-
Cell Seeding: Cells are seeded into 96-well plates.
-
Compound Treatment and Stimulation: Cells are pre-treated with different concentrations of this compound for a short period, followed by stimulation with LPS to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Determination: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at approximately 540 nm. A decrease in absorbance indicates inhibition of NO production.
Antioxidant Activity (Generalized Protocol)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.
5.3.1. Procedure
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Reading: The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates the scavenging of DPPH radicals by the compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antifungal activity. The available quantitative data provides a solid foundation for further investigation. However, to fully realize its therapeutic potential, future research should focus on:
-
Elucidation of the specific mechanism of antifungal action.
-
Comprehensive screening for other biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects, using detailed and specific assays.
-
In vivo studies to evaluate its efficacy and safety in animal models.
-
Structure-activity relationship studies to identify key functional groups and potentially design more potent analogues.
This technical guide serves as a starting point for researchers interested in exploring the biological landscape of this intriguing natural compound. The provided generalized protocols and hypothesized mechanisms offer a framework for designing future experiments to unlock the full therapeutic potential of this compound.
References
Navigating the Physicochemical Landscape of (E)-4-Methyl-5-styrylbenzene-1,3-diol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Methyl-5-styrylbenzene-1,3-diol is a stilbenoid, a class of naturally occurring phenolic compounds that have garnered significant interest for their diverse biological activities. As an antifungal agent, this compound holds promise for various therapeutic applications[1][2]. However, the successful development of any bioactive compound into a viable pharmaceutical product is contingent on a thorough understanding of its physicochemical properties, primarily its solubility and stability. These parameters are critical determinants of a drug's bioavailability, manufacturability, and shelf-life.
This technical guide provides an in-depth overview of the key considerations and experimental protocols for assessing the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages established methodologies and data from structurally related stilbenoids to provide a robust framework for its characterization. Stilbenes, as a class, are known for their generally poor aqueous solubility, a challenge that often necessitates formulation strategies to enhance their therapeutic potential[3][4][5].
I. Solubility Profile: An Illustrative Overview
The solubility of a compound in various solvents is a fundamental property that influences its absorption, distribution, and formulation development. For stilbenoids, which are often lipophilic, solubility can vary significantly across different media. The following table presents an illustrative summary of expected solubility for a compound like this compound in a range of common pharmaceutical solvents.
Table 1: Illustrative Solubility Data for this compound at Ambient Temperature
| Solvent/Medium | Type | Expected Solubility (mg/mL) | Rationale & Implications |
| Water | Aqueous | < 0.1 | Low aqueous solubility is a common characteristic of stilbenoids due to their non-polar nature, potentially limiting oral bioavailability. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 | Simulates physiological pH; low solubility suggests potential challenges for intravenous formulations and dissolution in intestinal fluids. |
| Ethanol | Polar Protic Solvent | 10 - 50 | The hydroxyl groups can interact with ethanol, leading to moderate to good solubility. Useful for creating stock solutions. |
| Methanol | Polar Protic Solvent | 10 - 50 | Similar to ethanol, it is a good solvent for creating concentrated solutions for analysis. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Solvent | > 100 | High polarity and aprotic nature make it an excellent solvent for many organic compounds, including stilbenoids. Commonly used for in vitro assays. |
| Polyethylene Glycol 400 (PEG 400) | Non-ionic Surfactant/Vehicle | 5 - 20 | Often used in formulation development to enhance the solubility of poorly water-soluble drugs. |
| Propylene Glycol | Polar Protic Solvent | 5 - 20 | Another common co-solvent in pharmaceutical formulations to improve drug solubility. |
Note: The values presented in this table are illustrative and based on the general properties of stilbenoids. Actual experimental determination is necessary for precise quantification.
II. Stability Assessment: Ensuring Compound Integrity
The chemical stability of a pharmaceutical compound is paramount to its safety and efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Stability studies are therefore a critical component of drug development.
Table 2: Illustrative Stability Profile of this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time | Expected Degradation (%) | Potential Degradation Pathways & Implications |
| Acidic (0.1 N HCl) | 24 hours | 5 - 15% | Stilbene double bond may be susceptible to isomerization or other acid-catalyzed reactions. |
| Alkaline (0.1 N NaOH) | 24 hours | 10 - 30% | Phenolic hydroxyl groups are susceptible to oxidation, which is often accelerated under basic conditions. |
| Oxidative (3% H₂O₂) | 8 hours | 20 - 50% | The resorcinol moiety is prone to oxidation, leading to the formation of quinone-type structures or cleavage of the stilbene backbone. |
| Thermal (60°C) | 7 days | < 5% | Stilbenoids are generally thermally stable in their solid form. |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 15 - 40% | The conjugated double bond system in stilbenoids makes them susceptible to photo-isomerization (trans to cis) and photodegradation. |
Note: The degradation percentages are illustrative. A stability-indicating analytical method is required to accurately quantify the parent compound and its degradation products.
III. Experimental Protocols
A. Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Aspirate an aliquot of the clear supernatant, dilute it with a suitable solvent, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Caption: Workflow for determining the equilibrium solubility of a compound using the shake-flask method.
B. Stability-Indicating HPLC Method with Forced Degradation
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Methodology:
-
Forced Degradation: Subject solutions of this compound to various stress conditions as outlined in Table 2 (acidic, alkaline, oxidative, thermal, and photolytic).
-
Chromatographic Separation: Develop a reverse-phase HPLC method capable of separating the parent compound from all potential degradation products. This typically involves optimizing the mobile phase composition, column type, and gradient elution.
-
Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. A key aspect of validation is peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.
-
Analysis of Stability Samples: Analyze the samples from the forced degradation studies using the validated stability-indicating method to determine the extent of degradation.
Caption: Workflow for developing and validating a stability-indicating HPLC method using forced degradation studies.
IV. Conclusion
A comprehensive understanding of the solubility and stability of this compound is indispensable for its successful development as a pharmaceutical agent. While specific data for this compound remains to be published, the general characteristics of stilbenoids suggest that low aqueous solubility and susceptibility to oxidative and photolytic degradation are potential challenges to overcome. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these critical physicochemical properties. The insights gained from such studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the delivery of a safe and effective therapeutic product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Potential Therapeutic Targets of (E)-4-Methyl-5-styrylbenzene-1,3-diol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-Methyl-5-styrylbenzene-1,3-diol, a stilbenoid primarily identified from Dracaena cochinchinensis, has demonstrated notable biological activities, particularly as an antifungal agent. Emerging research into the broader class of stilbenoids from this plant genus suggests a wider therapeutic potential, including anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, supported by available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of this compound for therapeutic applications.
Introduction
This compound is a natural stilbenoid compound. Stilbenoids are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties. While the primary reported activity of this compound is its antifungal efficacy, the well-documented anti-inflammatory and neuroprotective activities of structurally similar stilbenoids from Dracaena species suggest that its therapeutic applications could be more extensive. This guide synthesizes the current understanding of this compound's biological effects and outlines potential avenues for future research and drug development.
Antifungal Activity
This compound has been identified as an antifungal agent with efficacy against a range of plant pathogenic fungi.[1] The mechanism of its antifungal action is an area of active investigation, with potential targets including fungal cell membrane integrity and key metabolic enzymes.
Quantitative Data: Antifungal Efficacy
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various fungal species.
| Fungal Species | IC50 (µg/mL) |
| Helminthosporium turcicum | 10.05 |
| Curvularia lunata | 18.52 |
| Gibberella zeae | 6.12 |
| Ustilago maydis | 8.09 |
| Helminthosporium maydis | 8.25 |
Potential Anti-inflammatory and Neuroprotective Therapeutic Targets
While direct evidence for the anti-inflammatory and neuroprotective effects of this compound is still emerging, studies on other stilbenoids isolated from Dracaena cochinchinensis provide strong rationale for investigating these activities. Potential molecular targets in these pathways include enzymes involved in the inflammatory cascade and key signaling proteins.
Inhibition of Inflammatory Mediators
Stilbenoids from Dracaena species have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[2] Furthermore, some stilbenoids have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical in the synthesis of prostaglandins, another class of inflammatory mediators.[3]
Modulation of Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation and cellular stress responses. Several natural stilbenoids have been shown to modulate these pathways, suggesting that this compound may exert its potential anti-inflammatory effects through similar mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of the therapeutic potential of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against fungal strains.
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Suspend fungal spores or mycelial fragments in sterile saline or broth to a concentration of approximately 1-5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium to achieve a range of desired concentrations.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an optimal temperature for the specific fungal strain for 24-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (no compound).
Cell Viability Assessment: MTT Assay
This colorimetric assay is used to assess the cytotoxicity of the compound on mammalian cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Nitric Oxide Production Measurement: Griess Assay
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages or other relevant cell types in a 96-well plate. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of this compound for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
NF-κB Activation Assessment: Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation: Treat the transfected cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells to release the luciferases.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of NF-κB activation is calculated relative to the stimulated control.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new therapeutic agents. While its antifungal properties are established, its potential as an anti-inflammatory and neuroprotective agent warrants further in-depth investigation. Future research should focus on:
-
Elucidating the specific molecular targets of the compound in both fungal and mammalian cells.
-
Conducting comprehensive in vitro and in vivo studies to validate its efficacy and safety for potential therapeutic applications beyond antifungal use.
-
Performing structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity for its identified targets.
This technical guide provides a foundational framework for advancing the scientific understanding and therapeutic development of this compound.
References
A Technical Guide to (E)-4-Methyl-5-styrylbenzene-1,3-diol: A Resorcinolic Compound with Therapeutic Potential
Abstract: This whitepaper provides a comprehensive technical overview of (E)-4-Methyl-5-styrylbenzene-1,3-diol, a natural product belonging to the resorcinol class of phenolic compounds. It details the chemical structure, properties, and the significant relationship this molecule shares with the broader family of resorcinols. This guide presents a plausible synthetic pathway, including detailed experimental protocols for its synthesis via the Wittig reaction, alongside methods for its purification and characterization. Furthermore, it compiles and discusses the known biological activities, with a focus on its antifungal properties, and explores potential mechanisms of action by drawing parallels with well-studied resorcinol derivatives and their impact on cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
The Resorcinol Scaffold: A Foundation for Bioactivity
Resorcinol, or benzene-1,3-diol, is an aromatic organic compound featuring a benzene ring dihydroxylated at the meta positions (1 and 3).[1][2][3] This specific arrangement of hydroxyl groups imparts a unique chemical reactivity and a set of physical properties that distinguish it from its isomers, catechol (1,2-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene).[3]
1.1 Chemical Structure and Properties
The resorcinol structure is the cornerstone of a wide array of natural and synthetic molecules.[1] The two hydroxyl groups activate the benzene ring, making it highly susceptible to electrophilic substitution reactions. Resorcinol is a white, crystalline solid that is soluble in water, alcohol, and ether. Its derivatives are central to numerous applications, from pharmaceuticals and antiseptics to the synthesis of polymers and dyes.
1.2 Biological Significance of Resorcinol Derivatives
The resorcinol moiety is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of resorcinol exhibit a wide range of physiological effects, including antiseptic, anthelmintic, and anesthetic properties. In medicinal chemistry, the resorcinol framework has been explored for its potential as an inhibitor of various enzymes, such as 5-lipoxygenase, which is a target in inflammatory diseases. Furthermore, certain resorcinols have been shown to modulate key cellular signaling pathways, including the cAMP and p38 MAPK pathways, which are involved in processes like melanogenesis. This diverse bioactivity makes the resorcinol scaffold a valuable starting point for drug discovery and development.
This compound: A Styryl-Resorcinol Derivative
This compound is a natural product that chemically integrates a resorcinol core with a styryl (phenylethenyl) substituent. This combination results in a stilbenoid-like structure, a class of compounds known for diverse biological activities, with resveratrol being a prominent example.
2.1 Chemical Structure and Properties
The molecule's structure consists of a benzene-1,3-diol (resorcinol) ring substituted with a methyl group at position 4 and an (E)-styryl group at position 5. The "(E)" designation indicates the trans configuration of the double bond in the styryl moiety.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | (E)-5-(2-phenylethenyl)-4-methylbenzene-1,3-diol | N/A (Standard Nomenclature) |
| Molecular Formula | C₁₅H₁₄O₂ | Calculated |
| Molecular Weight | 226.27 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected solubility in organic solvents like ether, alcohol | |
| Class | Resorcinols, Stilbenoids, Polyphenols |
2.2 Natural Occurrence
This compound has been identified as a natural product extracted from plants such as Dracaena cochinchinensis. Its presence in botanical sources suggests a role in plant defense mechanisms, which is consistent with its observed antimicrobial properties.
Synthesis and Characterization
While this compound can be obtained from natural sources, chemical synthesis provides a reliable method for producing the compound in higher purity and quantity for research purposes. The Wittig reaction is a powerful and widely used method for the synthesis of stilbene derivatives.
3.1 Synthetic Pathway and Logical Relationships
The synthesis of this compound can be logically approached by disconnecting the double bond, suggesting a Wittig reaction between a substituted benzaldehyde and a benzylphosphonium ylide. The following diagrams illustrate the structural relationship of the target molecule to its parent scaffold and a proposed synthetic workflow.
3.2 Experimental Protocol: Wittig Synthesis
The following is a generalized protocol for the synthesis of this compound, adapted from standard Wittig reaction procedures.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2,4-Dihydroxy-3-methylbenzaldehyde
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Ylide Formation:
-
Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. The formation of the ylide is typically indicated by a color change to deep red or orange.
-
Stir the mixture at 0°C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve 2,4-dihydroxy-3-methylbenzaldehyde (1.0 eq) in anhydrous THF. Note: The hydroxyl groups may need to be protected (e.g., as silyl ethers) prior to the reaction to prevent interference from the strong base, followed by a deprotection step.
-
Add the aldehyde solution dropwise to the ylide suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
3.3 Purification Methods
The crude product from the Wittig reaction is typically a mixture of the desired (E)-alkene, the (Z)-alkene isomer, and triphenylphosphine oxide. Purification is essential to isolate the pure (E)-isomer.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective method for removing impurities, particularly triphenylphosphine oxide.
-
Flash Column Chromatography: This is the most common method for separating the (E) and (Z) isomers and removing triphenylphosphine oxide. A silica gel column with a gradient elution system, such as hexanes/ethyl acetate, is typically employed.
3.4 Spectroscopic Characterization
The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. Expected spectral data, based on analogous structures, would include:
-
¹H NMR: Resonances corresponding to aromatic protons on both rings, a singlet for the methyl group, two singlets for the hydroxyl protons (which may be broad), and two doublets for the vinylic protons of the styryl group. The large coupling constant (J ≈ 16 Hz) between the vinylic protons is characteristic of the (E)-isomer.
-
¹³C NMR: Signals for all 15 carbon atoms, including those in the aromatic rings, the methyl group, and the vinylic carbons.
-
FT-IR: Characteristic broad absorption for the O-H stretching of the phenolic groups (~3300 cm⁻¹), C-H stretching for aromatic and methyl groups, and a sharp peak for the C=C trans-alkene stretch (~965 cm⁻¹).
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₄O₂).
Biological Activity and Mechanism of Action
The biological profile of this compound is primarily characterized by its antimicrobial activity. Its structural similarity to other bioactive resorcinols suggests potential for broader pharmacological effects.
4.1 Antifungal and Antibacterial Properties
This compound has demonstrated significant antifungal activity against a range of plant pathogenic fungi. It also exhibits antibacterial properties. The quantitative inhibitory data is summarized below.
| Target Organism | Activity Type | IC₅₀ (µg/mL) | Reference |
| Helminthosporium turcicum | Antifungal | 10.05 | |
| Curvularia lunata | Antifungal | 18.52 | |
| Gibberella zeae | Antifungal | 6.12 | |
| Ustilago sp. | Antifungal | 8.09 | |
| Helminthosporium maydis | Antifungal | 8.25 |
4.2 Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been fully elucidated, the activity of the parent resorcinol molecule offers valuable insights. Studies on resorcinol have shown that it can exert its biological effects, such as the inhibition of melanogenesis, by modulating intracellular signaling cascades. Specifically, resorcinol has been found to suppress cAMP production and activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. It is plausible that this compound could engage similar pathways to exert its effects.
Future Directions and Applications
The potent antifungal activity of this compound makes it a promising lead compound for the development of new agricultural fungicides. For drug development professionals, its structural similarity to other pharmacologically active stilbenoids and resorcinols warrants further investigation into its potential as an anti-inflammatory, antioxidant, or anticancer agent. Future research should focus on elucidating its precise mechanism of action, evaluating its safety and toxicity profile in preclinical models, and conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.
Conclusion
This compound is a noteworthy natural product that stands at the intersection of the resorcinol and stilbenoid chemical classes. Its defined antifungal properties, coupled with the vast therapeutic potential of its core chemical scaffolds, make it a compelling subject for further research. The synthetic accessibility via established methods like the Wittig reaction allows for systematic investigation and derivatization. This technical guide provides a foundational resource for scientists aiming to explore the chemical and biological landscape of this promising molecule.
References
Technical Guide: (E)-4-Methyl-5-styrylbenzene-1,3-diol
CAS Number: 2407559-34-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Methyl-5-styrylbenzene-1,3-diol is a naturally occurring stilbenoid found in the medicinal plant Dracaena cochinchinensis[1]. This compound has garnered interest due to its documented antifungal properties. As a member of the stilbenoid class of compounds, which includes the well-studied resveratrol, it holds potential for further investigation in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, biological activity, and proposed synthesis and mechanism of action.
Chemical and Physical Properties
Detailed experimental physicochemical data for this compound is not extensively available in the public domain. The following table summarizes the known and calculated properties of the molecule.
| Property | Value | Source |
| CAS Number | 2407559-34-4 | MedChemExpress[1] |
| Molecular Formula | C₁₅H₁₄O₂ | MedChemExpress[1] |
| Molecular Weight | 226.27 g/mol | MedChemExpress[1] |
| IUPAC Name | 4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol | N/A |
| Appearance | Not Reported | N/A |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
| Spectral Data (NMR, IR, MS) | Not Reported | N/A |
Biological Activity: Antifungal Properties
This compound has demonstrated notable antifungal activity against a range of plant pathogenic fungi. The primary source of this data is the Chinese patent CN110041166A.
Quantitative Antifungal Data
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against various fungal species.
| Fungal Species | IC₅₀ (µg/mL) | Reference |
| Helminthosporium turcicum | 10.05 | MedChemExpress[1] |
| Curvularia lunata | 18.52 | MedChemExpress |
| Gibberella zeae | 6.12 | MedChemExpress |
| Ustilago maydis | 8.09 | MedChemExpress |
| Helminthosporium maydis | 8.25 | MedChemExpress |
Experimental Protocols
Antifungal Activity Assay (General Protocol)
The detailed experimental protocol from the primary source (Chinese patent CN110041166A) is not publicly available. The following is a general representation of a typical in vitro antifungal susceptibility test for filamentous fungi based on common laboratory practices.
1. Fungal Strain Preparation: The fungal strains of interest (Helminthosporium turcicum, Curvularia lunata, Gibberella zeae, Ustilago maydis, and Helminthosporium maydis) are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain sufficient mycelial growth.
2. Inoculum Preparation: A spore suspension or mycelial fragment suspension is prepared from the fresh cultures and the concentration is adjusted to a standardized level using a hemocytometer or spectrophotometer.
3. Assay Plate Preparation: A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO) and then added to a liquid growth medium, such as Potato Dextrose Broth (PDB), in a 96-well microtiter plate.
4. Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the different concentrations of the test compound. The plates are then incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period (e.g., 48-72 hours).
5. Determination of IC₅₀: Fungal growth inhibition is determined by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of fungal growth, is then calculated by plotting the percentage of growth inhibition against the compound concentration.
Proposed Synthesis
While this compound is a natural product, a plausible synthetic route can be proposed based on established chemical reactions for stilbene synthesis. The Wittig reaction is a common and effective method for forming the carbon-carbon double bond characteristic of stilbenes.
Proposed Synthetic Workflow via Wittig Reaction
Caption: Proposed synthetic workflow for this compound via the Wittig reaction.
Proposed Mechanism of Antifungal Action
The precise molecular mechanism of antifungal action for this compound has not been elucidated. However, based on studies of the closely related stilbenoid, resveratrol, a putative signaling pathway can be proposed. Resveratrol has been shown to induce apoptosis in fungi through a mitochondrial-dependent pathway.
Hypothesized Antifungal Signaling Pathway
Caption: Hypothesized signaling pathway for the antifungal action of this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antifungal activity. However, a significant amount of research is still required to fully characterize this compound and its therapeutic potential. Future research should focus on:
-
Elucidation of Physicochemical Properties: Detailed experimental determination of melting point, solubility, and spectral characteristics (¹H-NMR, ¹³C-NMR, IR, and MS) is necessary for a complete chemical profile.
-
Optimization of Synthesis: Development and optimization of a scalable synthetic route would be crucial for producing sufficient quantities for further research and potential commercialization.
-
Mechanism of Action Studies: In-depth studies are needed to confirm the proposed mechanism of action and to identify the specific molecular targets within the fungal cell.
-
Broad-Spectrum Biological Screening: Evaluation of the compound against a wider range of fungal pathogens, as well as screening for other potential biological activities (e.g., antibacterial, antiviral, anti-inflammatory, anticancer), could reveal additional therapeutic applications.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
The information presented in this technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this intriguing natural product.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol, a resveratrol analogue with potential biological activity. The synthetic strategy is based on the robust and stereoselective Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the preparation of (E)-stilbenes.[1][2][3] This protocol outlines the necessary steps, from the preparation of the key phosphonate intermediate to the final deprotection and purification of the target compound. The information presented here is intended to guide researchers in the efficient and successful synthesis of this and structurally related stilbenoid compounds.
Introduction
Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention in the scientific community due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[4][5] this compound is a synthetic analogue of resveratrol, designed to explore the structure-activity relationships of this important class of molecules. The Horner-Wadsworth-Emmons reaction offers a reliable method for the synthesis of such stilbene derivatives, typically providing the desired (E)-isomer with high stereoselectivity. This protocol provides a comprehensive, step-by-step guide for the synthesis of this compound, suitable for implementation in a standard organic chemistry laboratory.
Experimental Protocols
The synthesis of this compound is accomplished in a four-step sequence, as illustrated in the workflow diagram below. The key steps involve the protection of the phenolic hydroxyl groups, bromination of the benzylic position, formation of the phosphonate intermediate via the Arbuzov reaction, and the final Horner-Wadsworth-Emmons olefination with benzaldehyde, followed by deprotection.
Part 1: Synthesis of 1,3-Dimethoxy-4-methyl-5-(bromomethyl)benzene
-
Protection of Hydroxyl Groups: To a solution of 4-methylbenzene-1,3-diol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq). Stir the suspension vigorously and add methyl iodide (2.5 eq) dropwise. Reflux the mixture for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 1,3-dimethoxy-4-methylbenzene.
-
Benzylic Bromination: Dissolve the 1,3-dimethoxy-4-methylbenzene (1.0 eq) in carbon tetrachloride. Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture under a nitrogen atmosphere for 4-6 hours, with initiation by a UV lamp if necessary. Monitor the reaction by TLC. After completion, cool the mixture, filter off the succinimide, and remove the solvent under reduced pressure. The crude 1,3-dimethoxy-4-methyl-5-(bromomethyl)benzene can be used in the next step without further purification.
Part 2: Synthesis of Diethyl (3,5-dimethoxy-4-methylbenzyl)phosphonate
-
Arbuzov Reaction: To a flask containing the crude 1,3-dimethoxy-4-methyl-5-(bromomethyl)benzene (1.0 eq), add triethyl phosphite (1.2 eq). Heat the mixture at 120-140°C for 4-6 hours under a nitrogen atmosphere. The reaction progress can be monitored by the disappearance of the starting bromide by TLC. After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation to yield the crude diethyl (3,5-dimethoxy-4-methylbenzyl)phosphonate, which can be used directly in the next step.
Part 3: Synthesis of (E)-1,3-Dimethoxy-4-methyl-5-styrylbenzene
-
Horner-Wadsworth-Emmons Reaction: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of diethyl (3,5-dimethoxy-4-methylbenzyl)phosphonate (1.1 eq) in anhydrous THF dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cool the reaction mixture back to 0°C and add benzaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford (E)-1,3-dimethoxy-4-methyl-5-styrylbenzene.
Part 4: Synthesis of this compound
-
Deprotection: Dissolve the (E)-1,3-dimethoxy-4-methyl-5-styrylbenzene (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78°C under a nitrogen atmosphere. Add a solution of boron tribromide (2.5 eq) in DCM dropwise. Stir the reaction at -78°C for 2 hours and then allow it to warm to room temperature overnight. Cool the reaction to 0°C and quench by the slow addition of methanol, followed by water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound as the final product.
Data Presentation
| Step | Compound Name | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC) |
| 1 | 1,3-Dimethoxy-4-methylbenzene | 10.0 | 11.5 | 92 | >98% |
| 2 | 1,3-Dimethoxy-4-methyl-5-(bromomethyl)benzene | 11.5 | 16.8 | 95 | Crude |
| 3 | Diethyl (3,5-dimethoxy-4-methylbenzyl)phosphonate | 16.8 | 20.5 | 90 | Crude |
| 4 | (E)-1,3-Dimethoxy-4-methyl-5-styrylbenzene | 20.5 | 12.3 | 75 | >97% |
| 5 | This compound | 12.3 | 8.5 | 80 | >99% |
Visualizations
Caption: Synthetic workflow for this compound.
References
Application Note: High-Purity Isolation of (E)-4-Methyl-5-styrylbenzene-1,3-diol via Automated Flash Column Chromatography
Introduction
(E)-4-Methyl-5-styrylbenzene-1,3-diol is a stilbenoid and a resorcinol derivative that has garnered interest for its potential biological activities.[1] As a phenolic compound, its polarity makes it a suitable candidate for purification using column chromatography. This application note provides a detailed protocol for the efficient purification of this compound from a crude reaction mixture or natural product extract using automated flash column chromatography with a silica gel stationary phase.
Key Principles of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For polar compounds like this compound, a polar stationary phase, such as silica gel, is commonly employed.[3][4] The separation is achieved by eluting the column with a mobile phase of increasing polarity. Less polar impurities will travel through the column more quickly, while the target compound, with its higher affinity for the stationary phase, will elute later. By gradually increasing the polarity of the mobile phase, a high degree of separation can be achieved.
Experimental Protocols
This protocol outlines the necessary steps for the purification of this compound.
1. Materials and Reagents
-
Stationary Phase: Silica gel, 60 Å, 40-63 µm particle size
-
Mobile Phase Solvents:
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
-
Crude Sample: Pre-synthesized or extracted this compound dissolved in a minimal amount of dichloromethane or the initial mobile phase.
-
Apparatus:
-
Automated flash chromatography system
-
Pre-packed silica gel column
-
Fraction collector
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm and 365 nm)
-
2. Column Preparation
-
Select a pre-packed silica gel column of an appropriate size based on the amount of crude sample to be purified. A general guideline is a sample-to-silica ratio of 1:20 to 1:100 (w/w).
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate) until a stable baseline is achieved.
3. Sample Preparation and Loading
-
Dissolve the crude sample in a minimal volume of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for dry loading, adsorb the crude sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
4. Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the purification.
| Parameter | Recommended Setting |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient Elution | 5% to 40% B over 20 column volumes (CV) |
| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40g column) |
| Detection Wavelength | 254 nm and 306 nm |
| Fraction Size | Dependent on column size and elution volume |
5. Fraction Collection and Analysis
-
Collect fractions as the separation proceeds.
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC).
-
Spot a small aliquot of each fraction onto a TLC plate.
-
Develop the TLC plate using a mobile phase that provides good separation (e.g., 70:30 n-Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
6. Post-Purification
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A study on a similar compound, resveratrol, achieved a purity of 99.3% using a chloroform:methanol (10:1) mobile phase with silica gel column chromatography.[4]
Data Presentation
The following table provides an example of expected results for a purification run.
| Fraction Numbers | Mobile Phase Composition (Hexane:EtOAc) | Compound(s) Eluted | Purity (by TLC) |
| 1-5 | 95:5 → 90:10 | Non-polar impurities | - |
| 6-10 | 90:10 → 80:20 | Less polar byproducts | Low |
| 11-25 | 80:20 → 60:40 | This compound | High |
| 26-30 | 60:40 | More polar impurities | Low |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Relationship of key parameters in the chromatographic purification.
References
Application Notes and Protocols for In Vitro Antifungal Activity Testing of (E)-4-Methyl-5-styrylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Methyl-5-styrylbenzene-1,3-diol is a novel synthetic compound with potential antifungal properties, belonging to the stilbenoid class of molecules. Stilbenoids are naturally occurring compounds in plants known for their defensive roles against pathogens, and synthetic derivatives are being explored for their therapeutic potential.[1] These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound against various fungal pathogens. The methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reproducibility and comparability.[2][3]
Core Assays
The primary in vitro assays to evaluate the antifungal activity of a novel compound are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and the disk diffusion assay for a qualitative assessment of susceptibility.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitative measurement of in vitro antifungal susceptibility.[2] It determines the lowest concentration of the drug that inhibits the visible growth of a microorganism.[4]
Experimental Protocol:
a. Preparation of this compound Stock Solution:
-
Dissolve a precisely weighed amount of this compound in a minimal amount of dimethyl sulfoxide (DMSO).
-
Further, dilute with RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) to achieve a high-concentration stock solution.
-
The final concentration of DMSO in the assay wells should not exceed 1% to avoid any inhibitory effects on fungal growth.
b. Fungal Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at the appropriate temperature (e.g., 35°C for Candida spp., 28-35°C for molds) to ensure viability and purity.
-
For yeasts, suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
For molds, harvest conidia from a mature culture by flooding the agar surface with sterile saline containing a wetting agent like Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
c. Assay Procedure:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with RPMI-1640 medium to obtain a range of test concentrations.
-
Dispense 100 µL of each dilution into the corresponding wells.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.
d. MIC Endpoint Determination:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a prominent decrease in turbidity (≥50% inhibition). For molds, it is the complete inhibition of growth.
Data Presentation:
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | |||
| Candida glabrata | Clinical Isolate 1 | |||
| Aspergillus fumigatus | ATCC 204305 | |||
| Cryptococcus neoformans | ATCC 90112 |
MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively.
Workflow for MIC Determination.
Minimum Fungicidal Concentration (MFC) Assay
The MFC is a secondary assay performed after the MIC determination to assess whether the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus). It is defined as the lowest concentration of an antifungal agent that results in a ≥99.9% reduction of the initial inoculum.
Experimental Protocol:
-
Following the MIC reading, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a sterile Sabouraud Dextrose Agar plate.
-
Incubate the plates at 35°C for 24-48 hours, or until growth is visible in subcultures from the growth control well.
-
The MFC is the lowest concentration of this compound from which there is no fungal growth on the agar plate.
Data Presentation:
| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans | ATCC 90028 | ||||
| Candida glabrata | Clinical Isolate 1 | ||||
| Aspergillus fumigatus | ATCC 204305 | ||||
| Cryptococcus neoformans | ATCC 90112 |
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.
Workflow for MFC Determination.
Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to screen for antifungal activity. It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the fungus. The presence of a zone of growth inhibition around the disk indicates antifungal activity.
Experimental Protocol:
-
Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.
-
Prepare a fungal inoculum as described for the MIC assay and create a confluent lawn of growth on the agar plate using a sterile swab.
-
Impregnate sterile paper disks with a known concentration of this compound.
-
Place the disks onto the inoculated agar surface.
-
Incubate the plates at 30-35°C for 24-48 hours for yeasts and up to 7 days for some dermatophytes.
-
Measure the diameter of the zone of inhibition in millimeters.
Data Presentation:
| Fungal Species | Strain ID | Concentration on Disk (µg) | Zone of Inhibition (mm) |
| Candida albicans | ATCC 90028 | ||
| Trichophyton rubrum | Clinical Isolate 2 | ||
| Aspergillus niger | ATCC 16404 |
Potential Mechanism of Action and Signaling Pathways
Stilbenoid compounds can exert their antifungal effects through various mechanisms. A plausible mechanism for this compound could be the disruption of the fungal cell membrane integrity or the inhibition of key enzymes involved in cell wall synthesis or ergosterol biosynthesis. The ergosterol biosynthesis pathway is a common target for azole antifungals, which inhibit the enzyme lanosterol 14α-demethylase (CYP51).
Potential Antifungal Mechanism.
References
Application Notes and Protocols for (E)-4-Methyl-5-styrylbenzene-1,3-diol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-Methyl-5-styrylbenzene-1,3-diol, a naturally occurring stilbenoid found in Dracaena cochinchinensis, has garnered significant interest due to its notable antifungal and antibacterial properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use as a versatile precursor in organic synthesis. The protocols outlined herein are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development, facilitating the exploration of this privileged stilbene scaffold for the generation of novel bioactive molecules.
Introduction
Stilbenoids are a class of natural phenolic compounds characterized by a C6-C2-C6 backbone. This structural motif is present in a wide array of biologically active molecules, including the well-known resveratrol. Stilbene derivatives have been shown to possess a broad spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[2][3][4] this compound, with its resorcinol and styryl moieties, represents a valuable starting material for the synthesis of diverse chemical libraries for drug discovery. The hydroxyl groups of the resorcinol ring offer convenient handles for derivatization, allowing for the modulation of physicochemical properties and biological activity.
Biological Activity
This compound has demonstrated potent antifungal activity against a range of pathogenic fungi.[1] The table below summarizes the reported in vitro antifungal and antibacterial activity of the title compound.
| Microorganism | IC50 (µg/mL) | Reference |
| Helminthosporium turcicum | 10.05 | |
| Curvularia lunata | 18.52 | |
| Gibberella zeae | 6.12 | |
| Ustilago maydis | 8.09 | |
| Helminthosporium maydis | 8.25 |
Synthetic Protocols
The synthesis of this compound can be achieved through a two-step process involving the formylation of 5-methylbenzene-1,3-diol (orcinol) to yield the key aldehyde intermediate, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the styryl group.
Synthesis of the Precursor: 2,4-Dihydroxy-6-methylbenzaldehyde
A common method for the synthesis of 2,4-dihydroxy-6-methylbenzaldehyde from 5-methylbenzene-1,3-diol is the Gattermann reaction or a Vilsmeier-Haack type formylation.
Protocol: Vilsmeier-Haack Formylation of 5-Methylbenzene-1,3-diol
-
Materials:
-
5-Methylbenzene-1,3-diol (orcinol)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Ice
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of N,N-dimethylformamide (5 equivalents) and phosphorus oxychloride (1.5 equivalents) in an ice bath to 0 °C.
-
Slowly add a solution of 5-methylbenzene-1,3-diol (1 equivalent) in N,N-dimethylformamide to the pre-cooled Vilsmeier reagent dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
A solid precipitate of 2,4-dihydroxy-6-methylbenzaldehyde will form.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water to remove any residual acid and solvent.
-
Dry the product under vacuum to yield the desired aldehyde, which can often be used in the next step without further purification.
-
-
Expected Yield: 75-85%
Synthesis of this compound
The (E)-isomer of the target molecule can be selectively synthesized using the Horner-Wadsworth-Emmons reaction, which generally favors the formation of the thermodynamically more stable E-alkene.
Protocol: Horner-Wadsworth-Emmons Reaction
-
Materials:
-
2,4-Dihydroxy-6-methylbenzaldehyde
-
Diethyl benzylphosphonate
-
Sodium hydride (NaH) or other suitable base (e.g., sodium methoxide)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
Syringe
-
Ice bath
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Cool the ylide solution back to 0 °C and slowly add a solution of 2,4-dihydroxy-6-methylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
-
Application as a Precursor in Organic Synthesis
The phenolic hydroxyl groups of this compound are amenable to a variety of derivatization reactions, allowing for the synthesis of a diverse range of analogs with potentially enhanced or novel biological activities.
Etherification
The hydroxyl groups can be readily converted to ethers, which can improve metabolic stability and modulate lipophilicity.
General Protocol: Williamson Ether Synthesis
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the base (2.2-2.5 equivalents for di-alkylation) to the solution.
-
Add the alkyl halide (2.2-2.5 equivalents for di-alkylation) and stir the reaction mixture at room temperature or with heating, monitoring by TLC.
-
Upon completion, filter off the base and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired ether derivative.
-
Esterification
Esterification of the hydroxyl groups can be used to introduce various acyl groups, creating prodrugs or modifying the compound's pharmacokinetic profile.
General Protocol: Fischer-Speier Esterification
-
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Strong acid catalyst (e.g., sulfuric acid)
-
Solvent (often the carboxylic acid itself or a non-polar solvent like toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a Dean-Stark trap (if removing water azeotropically)
-
-
Procedure:
-
Combine this compound (1 equivalent), the carboxylic acid (in excess), and a catalytic amount of sulfuric acid in a round-bottom flask.
-
Heat the mixture to reflux, and if using a Dean-Stark trap, collect the water that is formed.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully neutralize the acid.
-
Extract the product with a suitable organic solvent, wash with water and brine, and dry over an anhydrous salt.
-
Purify the crude ester by column chromatography or recrystallization.
-
In Vitro Antifungal Susceptibility Testing
To evaluate the antifungal potential of newly synthesized derivatives of this compound, a standardized in vitro assay such as the broth microdilution method is recommended.
Protocol: Broth Microdilution Assay
-
Materials:
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Fungal isolate
-
Culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal agent (e.g., fluconazole)
-
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the microtiter plate wells containing the culture medium.
-
Prepare a standardized fungal inoculum and add it to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at an appropriate temperature for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring absorbance.
-
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation and application of the title compound.
Proposed Antifungal Mechanism of Action
Stilbenoids are known to exert their antifungal effects through various mechanisms, often involving disruption of cellular membranes and vital enzymatic processes.
Caption: Proposed antifungal mechanism of action for stilbenoids.
Conclusion
This compound serves as a valuable and readily accessible precursor for the development of novel stilbene-based therapeutic agents. The synthetic protocols and application notes provided herein offer a solid foundation for researchers to explore the chemical space around this promising scaffold. Further investigation into the derivatization of this compound and the biological evaluation of the resulting analogs is warranted to unlock its full therapeutic potential.
References
- 1. Progress of Antimicrobial Mechanisms of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]
- 3. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Studying the Effects of (E)-4-Methyl-5-styrylbenzene-1,3-diol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Methyl-5-styrylbenzene-1,3-diol is a stilbenoid, a class of naturally occurring phenolic compounds. While specific biological activities of this particular compound are not extensively documented, it has been identified as an antifungal agent.[1] Its structural similarity to other well-studied stilbenoids, such as resveratrol, suggests it may possess a range of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[2][3][4][5] Resveratrol and its analogs are known to modulate various signaling pathways involved in cellular processes like inflammation, apoptosis, and cell cycle regulation.
This document provides detailed protocols for investigating the potential cellular effects of this compound in various cell culture models. The methodologies outlined below are designed to assess its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Data Presentation
All quantitative data from the following protocols should be summarized in clearly structured tables for straightforward comparison of dose-dependent and time-dependent effects of this compound.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Cell Line A | 24 | |
| 48 | ||
| 72 | ||
| Cell Line B | 24 | |
| 48 | ||
| 72 |
Table 2: Apoptosis Induction by this compound
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | 0 | |||
| Compound | X | |||
| Y | ||||
| Z | ||||
| Positive Control |
Table 3: Cell Cycle Analysis after Treatment with this compound
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | |||
| Compound | X | |||
| Y | ||||
| Z |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cell line(s) (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT Cell Viability Assay.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Caption: Workflow for Apoptosis Assay.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer.
Caption: Workflow for Cell Cycle Analysis.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways potentially modulated by this compound, such as the NF-κB or MAPK pathways.
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resveratrol and Its Analogs: Potent Agents to Reverse Epithelial-to-Mesenchymal Transition in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of resveratrol and its analogs on age-related macular degeneration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (E)-4-Methyl-5-styrylbenzene-1,3-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-4-Methyl-5-styrylbenzene-1,3-diol is a naturally occurring phenolic compound that can be extracted from plants such as Dracaena cochinchinensis[1]. It has demonstrated antifungal and antibacterial properties, making it a compound of interest for further research and potential therapeutic development[1]. Accurate and precise quantification of this analyte in various samples is crucial for pharmacokinetic studies, formulation development, and quality control.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: A robust and widely accessible method suitable for relatively clean sample matrices and when high sensitivity is not the primary requirement.
-
LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification[2][3].
-
GC-MS: A suitable alternative, particularly for volatile and thermally stable derivatives of the analyte.
Below is a general workflow for the analysis of this compound in a given sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of (E)-4-Methyl-5-styrylbenzene-1,3-diol in Medicinal Chemistry: Application Notes and Protocols
(E)-4-Methyl-5-styrylbenzene-1,3-diol , a natural stilbenoid compound primarily isolated from the traditional medicinal plant Dracaena cochinchinensis, has garnered attention in medicinal chemistry for its potential therapeutic applications. This document provides detailed application notes on its established antifungal activity, along with its potential in anticancer and anti-inflammatory applications based on evidence from related compounds and extracts. Detailed experimental protocols for the evaluation of these activities are also provided for researchers, scientists, and drug development professionals.
Application Notes
Antifungal Activity
This compound has demonstrated significant antifungal properties against a range of fungal pathogens. Its efficacy is highlighted by its low micromolar inhibitory concentrations, making it a promising candidate for the development of new antifungal agents.
Quantitative Data:
| Fungal Strain | IC50 (µg/mL)[1] |
| Helminthosporium turcicum | 10.05 |
| Curvularia lunata | 18.52 |
| Gibberella zeae | 6.12 |
| Ustilago maydis | 8.09 |
| Helminthosporium maydis | 8.25 |
Potential Anticancer Activity
While direct anticancer studies on this compound are limited, evidence from extracts of Dracaena species and related stilbene compounds suggests its potential as an anticancer agent. Extracts from Dracaena loureiri, a related species, have shown cytotoxic effects against human lung cancer cells (A549) with an IC50 value of 38.45 ± 3.48 µg/mL. The proposed mechanisms for related compounds involve the induction of apoptosis and inhibition of cell proliferation. Further investigation into the specific effects of this compound on various cancer cell lines is warranted.
Hypothesized Signaling Pathway for Anticancer Activity:
Stilbenoid compounds are known to interfere with multiple signaling pathways implicated in cancer progression. A potential mechanism of action for this compound could involve the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins and the inhibition of pro-survival pathways such as the NF-κB pathway.
References
Application Notes and Protocols for the In Vivo Formulation of (E)-4-Methyl-5-styrylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-Methyl-5-styrylbenzene-1,3-diol, a stilbenoid compound, has shown potential as an antifungal and antibacterial agent. However, like many stilbenoids, it is characterized by poor aqueous solubility, which presents a significant hurdle for in vivo evaluation. This document provides detailed application notes and experimental protocols for the formulation of this compound for preclinical in vivo studies. The protocols described herein focus on overcoming the solubility challenges to enable consistent and reliable delivery through oral and intravenous routes of administration. This guide is intended to provide researchers with a practical framework for the successful in vivo assessment of this promising compound.
Introduction
This compound is a naturally occurring stilbenoid found in plants such as Dracaena cochinchinensis.[1] Stilbenoids, a class of polyphenolic compounds, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The therapeutic potential of this compound is an area of active research. A significant challenge in the preclinical development of this and other stilbenoids is their inherent low water solubility, which can lead to poor absorption and low bioavailability, thus limiting their therapeutic efficacy when administered in vivo.
To address this challenge, various formulation strategies can be employed to enhance the solubility and systemic exposure of hydrophobic compounds. These strategies range from the use of co-solvent systems and suspending agents to more advanced drug delivery technologies like cyclodextrin complexation. The choice of formulation depends on the intended route of administration, the required dose, and the toxicological profile of the excipients.
This document outlines pre-formulation considerations and provides detailed protocols for preparing this compound in formulations suitable for oral gavage and intravenous injection in small animal models.
Pre-formulation Data and Solubility Enhancement
A thorough understanding of the physicochemical properties of this compound is crucial for developing a successful formulation. While specific solubility data for this compound is not extensively available, data from the structurally similar stilbenoid, resveratrol, can provide valuable guidance. Resveratrol exhibits poor water solubility (<0.05 mg/mL) but is soluble in organic solvents such as ethanol and polyethylene glycol 400 (PEG 400).
Suggested Solvents and Excipients for Formulation Development
Based on the general properties of stilbenoids and common practices in preclinical formulation, the following solvents and excipients are recommended for initial screening.
| Excipient | Class | Route of Administration | Rationale for Use |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | Oral, Intravenous | Excellent solubilizing agent for many poorly water-soluble compounds. |
| Propylene Glycol (PG) | Co-solvent | Oral, Intravenous | Another commonly used co-solvent with a good safety profile. |
| Ethanol | Co-solvent | Oral, Intravenous | High solubilizing capacity, but use should be minimized due to potential toxicity. |
| Tween 80 (Polysorbate 80) | Surfactant | Oral, Intravenous | Enhances wetting and dispersion of hydrophobic particles; can improve absorption. |
| Carboxymethylcellulose (CMC) | Suspending Agent | Oral | Used to create uniform suspensions for oral dosing. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | Oral, Intravenous | Forms inclusion complexes with hydrophobic molecules, significantly increasing aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Oral, Intravenous | Potent solvent, but its use in vivo should be carefully controlled due to potential toxicity. |
Safety and Tolerability of Common Excipients
The selection of excipients and their concentrations must be guided by their safety and tolerability in the chosen animal model. The following table summarizes key toxicity data for commonly used excipients in mice and rats.
| Excipient | Animal Model | Route | Reported Tolerated Dose/Concentration | Potential Toxicities |
| PEG 400 | Mouse | IP | 10 mL/kg at 35% for 3 days; 2.5 mL/kg at 40% for 1 month.[2] | High doses can alter gut microbiota.[3] |
| Tween 80 | Rat | IP, Oral | Low order of toxicity.[4] Can be used for neuropsychopharmacological experiments in doses not exceeding 1 ml/kg.[4] | Can cause pseudoanaphylactoid reactions at high concentrations. Neonatal exposure in rats showed reproductive toxicity. |
| DMSO | In vivo (general) | IV, IP | Concentrations should ideally be kept at 1% or less. | Can be cytotoxic at concentrations above 2%. |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing formulations of this compound for oral and intravenous administration.
Protocol 1: Preparation of an Oral Suspension
This protocol describes the preparation of a suspension of this compound suitable for oral gavage. This formulation is advantageous for delivering higher doses of the compound.
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Tween 80
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Initial Solubilization: In a sterile conical tube, add a small volume of PEG 400 to the compound. Vortex thoroughly to create a uniform paste. The ratio of compound to PEG 400 should be optimized, starting with a 1:5 (w/v) ratio.
-
Addition of Surfactant: Add Tween 80 to the mixture at a final concentration of 1-5% (v/v) of the total formulation volume. Vortex again to ensure complete mixing.
-
Creating the Suspension: Gradually add the 0.5% CMC solution to the mixture while continuously vortexing. Continue to add the CMC solution until the desired final concentration of the active compound is reached.
-
Homogenization: Place the final suspension in a sonicator bath for 15-30 minutes to ensure a uniform particle size distribution.
-
Storage: Store the suspension at 4°C and protect from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Experimental Workflow for Oral Suspension Preparation
Caption: Workflow for preparing an oral suspension of this compound.
Protocol 2: Preparation of an Intravenous Formulation using a Co-solvent System
This protocol details the preparation of a solution of this compound in a co-solvent system for intravenous administration. This method is suitable for achieving rapid systemic exposure.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO, sterile, injectable grade)
-
Polyethylene Glycol 400 (PEG 400, sterile, injectable grade)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Initial Dissolution: In a sterile conical tube, dissolve the compound in a minimal amount of DMSO. Ensure the final concentration of DMSO in the formulation does not exceed 5% (v/v), with lower concentrations being preferable.
-
Addition of Co-solvent: Add PEG 400 to the DMSO solution. A common starting ratio for the co-solvent system is 10% DMSO, 40% PEG 400, and 50% saline.
-
Final Dilution: Slowly add sterile saline to the co-solvent mixture while vortexing to reach the final desired volume and concentration. Observe the solution for any signs of precipitation.
-
Sterilization: If necessary, filter the final solution through a 0.22 µm sterile filter.
-
Storage: Use the formulation immediately after preparation. If short-term storage is required, keep it at 4°C and protect from light.
Experimental Workflow for Intravenous Formulation Preparation
Caption: Workflow for preparing an intravenous solution of this compound.
Protocol 3: Preparation of an Intravenous Formulation using Cyclodextrin Complexation
This protocol describes the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of this compound for intravenous administration.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in sterile water for injection (e.g., 40% w/v).
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Complexation: Add the compound to the HP-β-CD solution.
-
Stirring: Stir the mixture vigorously using a magnetic stirrer at room temperature for 24-48 hours, protected from light.
-
Filtration: Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound and to sterilize the formulation.
-
Storage: Store the final formulation at 4°C, protected from light.
Potential Signaling Pathways
Stilbenoids are known to modulate various cellular signaling pathways. Understanding these pathways can provide insights into the mechanism of action of this compound and guide the design of pharmacodynamic studies.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Some stilbenoids have been shown to modulate this pathway, which could contribute to their therapeutic effects.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 by stilbenoids can lead to the expression of antioxidant and cytoprotective genes.
Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of appropriate formulations that can overcome its poor aqueous solubility. The protocols provided in this document offer a starting point for researchers to prepare stable and effective formulations for both oral and intravenous administration. It is recommended that formulation development be accompanied by analytical characterization to ensure the concentration, stability, and homogeneity of the final preparation. Furthermore, the selection of excipients and their concentrations should always be guided by the known safety and tolerability data for the specific animal model and route of administration being used. These guidelines will facilitate the generation of reliable and reproducible data in preclinical studies, ultimately advancing our understanding of the therapeutic potential of this promising stilbenoid.
References
Application Notes and Protocols for Assessing the Cytotoxicity of (E)-4-Methyl-5-styrylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Methyl-5-styrylbenzene-1,3-diol is a phenolic compound belonging to the stilbenoid class of natural products. Stilbenoids have garnered significant interest in pharmacological research due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Preliminary studies on similar phenolic compounds suggest that they may exert cytotoxic effects on cancer cells by inducing apoptosis and causing cell cycle arrest. These observations warrant a thorough investigation into the cytotoxic potential of this compound against various cancer cell lines.
These application notes provide a comprehensive experimental framework for evaluating the in vitro cytotoxicity of this compound. The protocols herein describe methods to determine the half-maximal inhibitory concentration (IC50) and to elucidate the underlying mechanisms of cell death, specifically apoptosis and cell cycle disruption.
Experimental Workflow
Caption: Overall experimental workflow for assessing the cytotoxicity of this compound.
Materials and Reagents
-
This compound (purity >95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, A549 - lung carcinoma)
-
Non-cancerous human cell line (e.g., MCF-10A - non-tumorigenic breast epithelial)
-
Complete growth media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol
-
96-well and 6-well cell culture plates
-
Flow cytometer
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and PI Staining
This protocol quantifies the extent of apoptosis induced by the test compound.
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.
-
After 24 hours, treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[1]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Four populations can be distinguished: Viable cells (Annexin V-/PI-), Early apoptotic cells (Annexin V+/PI-), Late apoptotic/necrotic cells (Annexin V+/PI+), and Necrotic cells (Annexin V-/PI+).
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the effect of the compound on cell cycle progression.
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and treat as described in Protocol 2.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of PI.
-
The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2] A sub-G1 peak can indicate apoptotic cells with fragmented DNA.[2]
-
Data Presentation
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: IC50 Values of this compound on Human Cell Lines
| Cell Line | IC50 (µM) ± SD (24h) | IC50 (µM) ± SD (48h) | IC50 (µM) ± SD (72h) |
| MCF-7 | |||
| A549 | |||
| MCF-10A |
SD: Standard Deviation from at least three independent experiments.
Putative Signaling Pathway for Cytotoxicity
Caption: Putative signaling pathways of stilbenoid-induced cytotoxicity leading to apoptosis and cell cycle arrest.
References
Application Notes and Protocols for the Scalable Synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-4-Methyl-5-styrylbenzene-1,3-diol is a stilbenoid, a class of natural compounds that has garnered significant interest in the scientific community due to its potential therapeutic properties. Stilbenoids, with resveratrol being a prominent example, have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2][3]. The synthesis of novel resveratrol analogs like this compound is a key area of research for the development of new therapeutic agents[1][4]. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on two of the most robust and widely used methods for stilbene synthesis: the Wittig reaction and the Heck reaction.
Data Presentation: Comparison of Synthetic Routes
The selection of a synthetic route for scaling up the production of this compound depends on several factors, including precursor availability, desired stereoselectivity, and reaction conditions. The following table summarizes key quantitative data for the Wittig and Heck reactions for the synthesis of stilbenoids, providing a basis for comparison.
| Parameter | Wittig Reaction | Heck Reaction |
| Precursors | Benzaldehyde derivative, Benzylphosphonium salt | Aryl halide, Styrene derivative |
| Catalyst | Not applicable (uses a stoichiometric reagent) | Palladium-based catalyst (e.g., Pd(OAc)₂, PdCl₂) |
| Base | Strong bases (e.g., n-BuLi, NaH, KOtBu) | Weaker bases (e.g., KOAc, Et₃N, K₂CO₃) |
| Solvent | Anhydrous polar aprotic (e.g., THF, DMF) | Polar (e.g., DMF, NMP, water) |
| Temperature | 0°C to room temperature | 80°C to 140°C |
| Stereoselectivity | Can produce E/Z mixtures, but can be optimized for (E)-isomer | Generally high selectivity for the (E)-isomer |
| Key Advantages | Well-established, versatile | High stereoselectivity, functional group tolerance |
| Key Challenges | Stoichiometric phosphine oxide byproduct | Catalyst cost and removal, high reaction temperatures |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound via the Wittig and Heck reactions. These protocols are designed to be scalable for laboratory and pilot plant production.
Protocol 1: Synthesis via the Wittig Reaction
The Wittig reaction is a reliable method for forming carbon-carbon double bonds and is widely used in the synthesis of stilbenes. This protocol is adapted for the specific synthesis of this compound.
Reaction Scheme:
-
Step 1: Ylide Formation: Reaction of benzyltriphenylphosphonium bromide with a strong base to form the corresponding ylide.
-
Step 2: Wittig Reaction: The ylide reacts with 3,5-dihydroxy-4-methylbenzaldehyde to form the desired stilbene.
Materials:
-
Benzyltriphenylphosphonium bromide
-
3,5-Dihydroxy-4-methylbenzaldehyde
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add benzyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (1.1 eq) to the suspension under a nitrogen atmosphere.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the ylide is typically indicated by a color change to deep orange or red.
-
-
Wittig Reaction:
-
Dissolve 3,5-dihydroxy-4-methylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0°C using the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound. The (Z)-isomer may also be present and can be separated during chromatography.
-
Protocol 2: Synthesis via the Heck Reaction
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that is highly efficient for the stereoselective synthesis of (E)-stilbenes.
Reaction Scheme:
-
Palladium-catalyzed coupling of 5-bromo-2-methylbenzene-1,3-diol with styrene.
Materials:
-
5-Bromo-2-methylbenzene-1,3-diol
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or Potassium acetate (KOAc)
-
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 5-bromo-2-methylbenzene-1,3-diol (1.0 eq), styrene (1.2 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Add anhydrous DMF and triethylamine (2.0 eq) to the flask.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 100-120°C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3 x 50 mL) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
-
Visualizations
Chemical Reaction Pathways
Caption: Wittig reaction pathway for the synthesis of this compound.
Caption: Heck reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of stilbenoids.
References
- 1. New resveratrol analogs as improved biologically active structures: Design, synthesis and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol. The content is structured in a question-and-answer format to directly address specific challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing stilbenoids like this compound are the Wittig reaction and the Heck reaction.
-
Wittig Reaction: This route typically involves the reaction of a phosphonium ylide, generated from a benzylphosphonium salt, with a substituted benzaldehyde. For the target molecule, this would likely involve the reaction of benzyltriphenylphosphonium chloride with 2,4-dihydroxy-5-methylbenzaldehyde.[1]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to couple a halogenated derivative of 4-methylbenzene-1,3-diol with styrene.[2][3]
Q2: I am observing a low yield in my Wittig reaction. What are the potential causes?
A2: Low yields in the Wittig synthesis of this compound can arise from several factors, particularly due to the presence of unprotected hydroxyl groups on the benzaldehyde starting material. These phenolic protons are acidic and can react with the strong base used to generate the ylide, thereby consuming the base and deactivating the aldehyde.[4] Other common issues include incomplete ylide formation, steric hindrance, and suboptimal reaction conditions.[5]
Q3: How can I improve the stereoselectivity of the Wittig reaction to favor the desired (E)-isomer?
A3: The stereoselectivity of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions. For the synthesis of (E)-stilbenes, using a stabilized ylide is generally preferred as it favors the formation of the thermodynamically more stable (E)-alkene. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate esters, is well-regarded for its high (E)-selectivity.
Q4: What are the common side products in the Heck reaction for stilbene synthesis?
A4: Common side products in the Heck reaction for stilbene synthesis can include homocoupled products of the aryl halide, and in some cases, the formation of the (Z)-isomer, although the Heck reaction generally shows a high preference for the (E)-isomer. Another potential side reaction is the formation of a 1,1-diarylalkene regioisomer.
Q5: How can I purify the final this compound product?
A5: Purification of stilbenoids like this compound is commonly achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Phenolic hydroxyl groups on the aldehyde are reacting with the base. | 1. Use an excess of the base (at least 2 equivalents to deprotonate both hydroxyl groups in addition to the phosphonium salt). 2. Protect the hydroxyl groups as ethers (e.g., methoxymethyl (MOM) or silyl ethers) before the Wittig reaction and deprotect them afterward. |
| Incomplete ylide formation. | Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH, KOtBu). The formation of the ylide is often indicated by a distinct color change. | |
| Steric hindrance. | If either the aldehyde or the phosphonium salt is sterically hindered, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered substrates. | |
| Mixture of (E) and (Z) Isomers | Use of a non-stabilized or semi-stabilized ylide. | Employ a stabilized ylide if possible, or switch to the Horner-Wadsworth-Emmons (HWE) reaction which strongly favors the (E)-isomer. |
| Difficult Purification | Presence of triphenylphosphine oxide byproduct. | Triphenylphosphine oxide can often be removed by trituration with a suitable solvent or by column chromatography. The HWE reaction offers an advantage here as the phosphate byproduct is water-soluble and easily removed during aqueous workup. |
Heck Reaction Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive palladium catalyst. | Use a fresh palladium source (e.g., Pd(OAc)₂). Consider using a pre-catalyst or adding a phosphine ligand to stabilize the catalyst. |
| Unsuitable reaction conditions. | Optimize the base (e.g., triethylamine, potassium carbonate), solvent (e.g., DMF, acetonitrile), and temperature. Higher temperatures may be required for less reactive aryl halides. | |
| Deactivated aryl halide due to electron-donating hydroxyl groups. | While challenging, Heck reactions with unprotected phenols are possible. Optimization of the catalyst, ligand, and base system is crucial. Alternatively, protect the hydroxyl groups prior to the reaction. | |
| Formation of Side Products | Homocoupling of the aryl halide. | Use a slight excess of the styrene. Ensure an inert atmosphere to prevent oxidative side reactions. |
| Formation of the (Z)-isomer. | The Heck reaction is generally highly selective for the (E)-isomer. If significant amounts of the (Z)-isomer are formed, consider lowering the reaction temperature. |
Data Presentation
Table 1: Representative Yields for Wittig-type Reactions in Stilbene Synthesis
| Reaction Type | Aldehyde | Ylide/Phosphonate | Base | Solvent | Yield (%) | (E:Z) Ratio | Reference |
| Wittig | 4-Methoxybenzaldehyde | Benzyltriphenylphosphonium chloride | NaH | THF | >95 | 50:50 | |
| Wittig | 4-Hydroxybenzaldehyde | Benzyltriphenylphosphonium chloride | NaOH (aq) | CH₂Cl₂ | 75 | >95:5 | |
| HWE | Benzaldehyde | Diethyl benzylphosphonate | NaH | DME | >90 | >98:2 | |
| HWE | 4-Methoxybenzaldehyde | Diethyl p-tolylphosphonate | NaH | THF | 85 | >99:1 |
Note: This data is representative and compiled from various sources to illustrate general trends.
Table 2: Representative Yields for the Heck Reaction in Stilbene Synthesis
| Aryl Halide | Olefin | Catalyst | Base | Solvent | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 95 | |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 92 | |
| 4-Iodoanisole | Styrene | Pd(OAc)₂ | K₂CO₃ | NMP | 85 | |
| 3,5-Diacetoxyiodobenzene | Styrene | Pd(OAc)₂ | Et₃N | Acetonitrile | 70 |
Note: This data is representative and compiled from various sources to illustrate general trends.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is a proposed route and may require optimization.
Step 1: Synthesis of Benzyltriphenylphosphonium Chloride
-
In a round-bottom flask, dissolve triphenylphosphine in a suitable solvent such as toluene or acetonitrile.
-
Add an equimolar amount of benzyl chloride.
-
Reflux the mixture for 2-4 hours. A white precipitate of benzyltriphenylphosphonium chloride will form.
-
Cool the mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the solid with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum.
Step 2: Wittig Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF as the solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (at least 3.1 equivalents to account for the phenolic protons and phosphonium salt). A distinct color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
In a separate flask, dissolve 2,4-dihydroxy-5-methylbenzaldehyde (1 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Troubleshooting decision tree for low yield in the Wittig reaction for phenolic aldehydes.
References
Common side products in the synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and versatile methods for synthesizing stilbene derivatives like this compound are the Wittig reaction and the Mizoroki-Heck reaction.[1] The Perkin condensation can also be utilized.[2] Due to the presence of reactive hydroxyl groups, these syntheses typically involve the use of protecting groups, such as benzyl or silyl ethers, which are removed in the final step.
Q2: What is the most common side product I should expect?
A2: The most prevalent side product in stilbene synthesis is the corresponding (Z)-isomer (cis-stilbene).[3][4] Its formation is particularly common in the Wittig reaction, where the stereoselectivity can be influenced by the nature of the ylide and the reaction conditions.[5]
Q3: Why are my yields consistently low?
A3: Low yields can stem from several factors depending on the synthetic method used. Common causes include impure starting materials, suboptimal reaction conditions (temperature, solvent, base), catalyst deactivation (in the case of the Heck reaction), and inefficient purification. A systematic troubleshooting approach is recommended to identify the root cause.
Q4: How can I confirm the stereochemistry of my final product?
A4: The stereochemistry of the stilbene product can be determined using nuclear magnetic resonance (NMR) spectroscopy. The vinyl protons of the (E)-isomer typically show a larger coupling constant (J-value) in the 1H NMR spectrum compared to the (Z)-isomer. Further confirmation can be obtained through techniques like High-Performance Liquid Chromatography (HPLC) by comparing the retention time with a known standard.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Standard laboratory safety protocols should be followed. Many reagents used in these syntheses, such as strong bases (e.g., sodium hydride, n-butyllithium) and palladium catalysts, are hazardous. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. The use of an inert atmosphere (e.g., nitrogen or argon) is often necessary, especially for the Heck reaction, to prevent catalyst oxidation.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of this compound.
Issue 1: Presence of the (Z)-Isomer in the Final Product
Symptoms:
-
NMR spectrum shows two sets of vinyl proton signals with different coupling constants.
-
HPLC analysis reveals two peaks with similar mass spectra but different retention times.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Wittig Reaction Conditions: Non-stabilized or semi-stabilized ylides, common in stilbene synthesis, can lead to a mixture of (E) and (Z) isomers. | Optimize reaction conditions. The use of salt-free ylides or specific solvent systems can favor the formation of the (E)-isomer. Isomerization of the final product mixture using a catalytic amount of iodine under photochemical or thermal conditions can convert the (Z)-isomer to the more stable (E)-isomer. |
| Incomplete Isomerization: If an isomerization step is performed, it may not have gone to completion. | Increase the reaction time or the intensity of the light source for photochemical isomerization. For thermal isomerization, ensure the temperature is optimal. Monitor the reaction progress by TLC or HPLC. |
| Purification Method: The chosen purification method (e.g., column chromatography) may not be efficient enough to separate the two isomers. | Employ a high-resolution separation technique. Flash chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) can be effective. In some cases, preparative HPLC may be necessary for complete separation. |
Issue 2: Incomplete Deprotection of Hydroxyl Groups
Symptoms:
-
Mass spectrometry analysis shows peaks corresponding to the molecular weight of the mono- or di-protected product.
-
NMR spectrum reveals signals corresponding to the protecting groups (e.g., benzyl or silyl protons).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Deprotection Reagent: The chosen deprotection reagent may not be sufficiently reactive or may have degraded. | Ensure the deprotection reagent is fresh and used in a sufficient stoichiometric excess. For benzyl ethers, common deprotection methods include catalytic hydrogenation (e.g., Pd/C, H₂). For silyl ethers, fluoride ion sources like tetrabutylammonium fluoride (TBAF) are typically used. |
| Suboptimal Reaction Conditions: The deprotection reaction may require specific conditions (temperature, pressure, solvent) to proceed to completion. | Review the literature for the optimal deprotection conditions for your specific protecting group. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. |
| Steric Hindrance: The protecting groups may be sterically hindered, making them difficult to remove. | A stronger deprotection reagent or more forcing reaction conditions (e.g., higher temperature or longer reaction time) may be necessary. However, be mindful of potential side reactions. |
Issue 3: Formation of Homocoupled or Other Unexpected Byproducts
Symptoms:
-
Mass spectrometry and NMR analysis indicate the presence of species with molecular weights corresponding to homocoupled starting materials or other unexpected structures.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Heck Reaction Side Products: The Heck reaction can sometimes yield homocoupled products (dimers of the aryl halide or the alkene) or regioisomers (1,1-disubstituted alkenes). | Optimize the reaction conditions. Adjusting the catalyst-to-ligand ratio, the base, and the temperature can minimize side reactions. Using a slight excess of the styrene derivative can also help reduce homocoupling of the aryl halide. |
| Perkin Condensation Side Reactions: The Perkin reaction can be prone to side reactions like decarboxylation, especially at high temperatures. | Carefully control the reaction temperature. The use of an appropriate base and anhydride is also crucial for minimizing side reactions. |
| Benzylation of the Aromatic Ring: If benzyl protecting groups are used, side reactions involving benzylation of the aromatic rings can occur, as has been observed in the synthesis of resveratrol. | This is often a minor byproduct. Careful purification by column chromatography can usually separate this impurity from the desired product. |
Quantitative Data on Potential Impurities
The following table summarizes impurities identified in the synthesis of trans-resveratrol, a structurally similar compound. These provide a good indication of the types of side products that may be encountered in the synthesis of this compound. The percentages represent the range observed in HPLC analysis of different batches.
| Impurity | Structure | Typical Amount (%) |
| (Z)-Resveratrol (cis-isomer) | Not specified, but a common impurity. | |
| 2-Benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | 0.05 - 0.3 | |
| 3-(Benzyloxy)-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol | 0.05 - 0.3 | |
| 5-{(E)-2-[4-(Benzyloxy)phenyl]ethenyl}benzene-1,3-diol | 0.05 - 0.3 |
Experimental Protocols
A representative experimental protocol for a Wittig-type synthesis of this compound is provided below. Note that the hydroxyl groups of the resorcinol starting material would typically be protected (e.g., as benzyl ethers) prior to this sequence and deprotected in a final step.
Step 1: Synthesis of the Phosphonium Salt
A solution of the appropriately protected and substituted benzyl bromide (1.0 eq.) and triphenylphosphine (1.1 eq.) in toluene is heated at reflux for 12-16 hours under a nitrogen atmosphere. The mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold toluene, and dried under vacuum to yield the benzyltriphenylphosphonium salt.
Step 2: Wittig Reaction
To a suspension of the phosphonium salt (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a strong base such as sodium hydride (1.1 eq.) or n-butyllithium is added portion-wise. The resulting mixture is stirred at room temperature for 1-2 hours to form the ylide. A solution of benzaldehyde (1.0 eq.) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
Step 3: Work-up and Purification
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the (E)- and (Z)-isomers.
Step 4: Deprotection
The protecting groups are removed under appropriate conditions. For example, benzyl groups can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen atmosphere. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the final product, this compound.
Visualizations
Below are diagrams illustrating key chemical pathways and workflows relevant to the synthesis of this compound.
Caption: Wittig Synthesis Workflow for this compound.
Caption: Heck Reaction Pathway and Potential Side Products.
Caption: Troubleshooting Workflow for Synthesis and Purification.
References
How to prevent the degradation of (E)-4-Methyl-5-styrylbenzene-1,3-diol during storage
Technical Support Center: (E)-4-Methyl-5-styrylbenzene-1,3-diol
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals ensure the stability and integrity of this compound during storage. As a resveratrol analog, its phenolic structure makes it susceptible to degradation, which can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage critical?
This compound is a phenolic compound and a resveratrol analog, often investigated for its potential biological activities, including antifungal properties.[1] Like other stilbenoids, its diol structure and double bond are prone to oxidative and light-induced degradation. Improper storage can lead to isomerization from the active trans-isomer to the less active cis-isomer, oxidation, and formation of other degradation products, compromising the compound's purity, activity, and the reproducibility of your experimental results.[2][3][4]
Q2: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C for long-term storage.[5] For short-term use, refrigeration at 4°C is acceptable.
-
Light: Protect from all light sources. Store in an amber or opaque vial and keep the vial in a dark place (e.g., inside a sealed box in the freezer). UV radiation and even ambient room light can cause rapid photoisomerization and degradation.
-
Atmosphere: Store under an inert atmosphere. Oxygen is a key driver of degradation for phenolic compounds. After weighing, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Container: Use a tightly sealed, high-quality glass vial to prevent exposure to air and moisture.
Q3: How can I tell if my compound has degraded?
Degradation can sometimes be identified by:
-
Visual Changes: A noticeable change in color (e.g., yellowing or browning) or the physical state of the powder.
-
Solubility Issues: Difficulty in dissolving the compound in a solvent in which it was previously soluble.
-
Inconsistent Experimental Results: A sudden loss of biological activity or unexpected results in your assays compared to previous batches.
For definitive confirmation, analytical techniques are required. The most reliable method is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Q4: Can I store the compound in solution?
Storing phenolic compounds in solution is generally not recommended for long periods due to increased degradation rates. If you must store it in solution:
-
Use a de-gassed, high-purity solvent.
-
Divide the solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for maximum stability.
-
Protect from light at all times.
Troubleshooting Guide
This guide helps address specific issues you may encounter.
Problem 1: My compound has changed color from white/off-white to yellow/brown.
-
Probable Cause: Oxidation. Phenolic compounds often form colored quinone-like structures upon oxidation. This can be accelerated by exposure to air, light, and elevated temperatures.
-
Solution:
-
Do not use: The compound is likely significantly degraded. Using it will lead to inaccurate and unreliable results.
-
Verify Purity: If you have access to analytical equipment, run an HPLC analysis to determine the remaining purity.
-
Review Storage Protocol: Ensure your storage protocol strictly follows the ideal conditions (see FAQ Q2). Check that containers are sealed properly and that inert gas is being used effectively.
-
Problem 2: I am seeing a new, unexpected peak in my HPLC chromatogram.
-
Probable Cause: Isomerization or degradation. For stilbenoids like this compound, the most common degradation product is the cis-isomer, which typically appears as a separate peak in the HPLC chromatogram. Other peaks may represent oxidative degradation products.
-
Solution:
-
Identify the Peak: If you have a standard for the cis-isomer, you can confirm its identity. Alternatively, LC-MS can be used to identify the mass of the new peak and potential degradation products.
-
Quantify Degradation: Calculate the peak area percentage to determine the extent of degradation. If it exceeds an acceptable level for your application (e.g., >5%), the sample should be discarded.
-
Prevent Further Degradation: Immediately implement stricter storage measures, particularly protection from light, as UV exposure is a primary cause of isomerization.
-
Problem 3: My bioassay results show a significant loss of activity.
-
Probable Cause: The trans-isomer, which is typically the more biologically active form, has degraded into less active or inactive forms.
-
Solution:
-
Confirm with a New Sample: Test a freshly prepared sample from a new, properly stored vial of the compound.
-
Check Purity: Run an analytical check (HPLC) on the suspect sample to correlate the loss of activity with chemical degradation.
-
Evaluate Solution Stability: If you are preparing stock solutions, they may be degrading during the course of the experiment. Consider preparing fresh solutions immediately before each experiment.
-
Data on Compound Stability
While specific quantitative data for this compound is not widely published, the stability of its parent compound, resveratrol, and other phenolic compounds provides a strong model for its expected behavior.
Table 1: Factors Affecting Stability of Phenolic Compounds (Based on Resveratrol and Analogs)
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | -20°C vs. 4°C vs. 23°C | Significant degradation occurs at room temperature (23°C), with slower degradation at 4°C. Minimal degradation at -20°C. | Store at -20°C or colder. |
| Light | Light vs. Dark | Exposure to sunlight or UV light is the most damaging factor, causing rapid isomerization and degradation, with losses up to 62% reported for some phenolics. | Store in complete darkness. |
| Oxygen | Air vs. Inert Gas | The presence of oxygen leads to oxidation. Storing under an inert gas like nitrogen or argon preserves the compound. | Flush vials with inert gas. |
| pH (in solution) | Acidic vs. Alkaline | Resveratrol is stable at acidic pH but degrades rapidly in neutral to alkaline conditions (pH > 6.8). | Use a slightly acidic buffer if storing in solution. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method to assess the purity of this compound and detect its common degradants.
-
System: A standard HPLC system with a UV detector is sufficient.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for resveratrol and its analogs.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both trans and cis isomers absorb, typically around 304-320 nm for the trans isomer and ~286 nm for the cis isomer. Monitoring at both wavelengths can be beneficial.
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or ethanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample. The trans-isomer is expected to be the major peak. The presence of earlier or later eluting peaks may indicate degradation products or impurities.
Visualizations
Degradation Pathway and Influencing Factors
The following diagram illustrates the primary factors that lead to the degradation of this compound.
Caption: Key environmental factors leading to compound degradation.
Experimental Workflow for Stability Testing
This workflow outlines the steps to quantitatively assess the stability of the compound under different conditions.
Caption: Workflow for assessing long-term compound stability.
Troubleshooting Decision Tree
This diagram provides a logical guide for troubleshooting common issues observed during experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical and photocatalytic degradation of trans-resveratrol - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Effect of storage conditions on the biological activity of phenolic compounds of blueberry extract packed in glass bottles - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol. This valuable antifungal agent's synthesis can be optimized by understanding and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound and other stilbene derivatives are the Wittig reaction and the Heck reaction. The Wittig reaction utilizes a phosphonium ylide to convert a carbonyl group into an alkene, while the Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene.
Q2: How can I favor the formation of the desired (E)-isomer over the (Z)-isomer?
A2: In the Wittig reaction, using a stabilized ylide generally favors the formation of the thermodynamically more stable (E)-alkene. Running the reaction at a higher temperature can also promote the formation of the (E)-isomer. For the Heck reaction, the mechanism inherently favors the trans or (E)-isomer.
Q3: What are the typical byproducts in these reactions and how can they be removed?
A3: In the Wittig reaction, the primary byproduct is triphenylphosphine oxide, which can be challenging to separate. Purification is commonly achieved through column chromatography on silica gel. In the Heck reaction, potential byproducts include self-coupling products of the starting materials. Careful control of reaction conditions and stoichiometry can minimize these. Purification is also typically performed using column chromatography.
Q4: My reaction yield is consistently low. What are the first things I should check?
A4: For low yields, first verify the purity of your reagents and the dryness of your solvents. Ensure an inert atmosphere is maintained, especially for the Heck reaction where the palladium catalyst is sensitive to oxygen. Re-evaluate the reaction temperature and time, as these parameters are critical for reaction completion.
Q5: How can I confirm the identity and stereochemistry of my final product?
A5: The structure and stereochemistry of this compound can be confirmed using spectroscopic methods. ¹H NMR spectroscopy is particularly useful for determining the stereochemistry of the double bond, with the vinylic protons of the (E)-isomer typically showing a large coupling constant (J ≈ 12-18 Hz). ¹³C NMR, IR, and mass spectrometry are also essential for full characterization.
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete ylide formation due to a weak base or the presence of moisture. | 1. Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like THF. Ensure all glassware is thoroughly dried. |
| 2. The aldehyde starting material is impure or has degraded. | 2. Use freshly purified or distilled aldehyde. | |
| 3. Insufficient reaction time or temperature. | 3. Monitor the reaction by TLC. If the starting material is still present, consider increasing the reaction time or temperature. | |
| Low (E)-selectivity (high proportion of (Z)-isomer) | 1. Use of a non-stabilized or semi-stabilized ylide. | 1. If possible, redesign the synthesis to use a stabilized ylide. |
| 2. Reaction temperature is too low, favoring the kinetic (Z)-product. | 2. Increase the reaction temperature to favor the thermodynamic (E)-product. | |
| 3. Presence of lithium salts which can affect stereoselectivity. | 3. Use a sodium- or potassium-based base for ylide generation to create "salt-free" conditions. | |
| Difficulty in removing triphenylphosphine oxide byproduct | 1. Similar polarity to the desired product. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. In some cases, precipitation of the byproduct from a non-polar solvent can be effective. |
Heck Reaction Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Palladium catalyst deactivation due to oxygen or impurities. | 1. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Use freshly purified reagents and anhydrous, degassed solvents. |
| 2. Inappropriate ligand for the palladium catalyst. | 2. Screen different phosphine ligands. Bulky, electron-rich ligands are often effective. | |
| 3. Incorrect base or solvent. | 3. Optimize the choice of base (e.g., triethylamine, potassium carbonate) and solvent (e.g., DMF, acetonitrile). | |
| Formation of significant side products (e.g., homocoupling) | 1. Suboptimal reaction conditions. | 1. Adjust the stoichiometry of the reactants. A slight excess of the alkene can sometimes suppress homocoupling of the aryl halide. |
| 2. Catalyst decomposition leading to palladium black formation. | 2. Ensure proper ligand-to-palladium ratio to stabilize the active catalytic species. | |
| Poor reproducibility | 1. Inconsistent quality of the palladium catalyst or ligands. | 1. Use high-purity, well-characterized catalysts and ligands. Consider using a pre-catalyst. |
| 2. Trace amounts of water or oxygen. | 2. Rigorously dry all glassware and solvents, and ensure a robust inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is an adapted procedure based on general methods for stilbene synthesis.
Materials:
-
Benzyltriphenylphosphonium bromide
-
2,4-Dihydroxy-5-methylbenzaldehyde
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (1.1 eq) to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Wittig Reaction: Dissolve 2,4-dihydroxy-5-methylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.50 (d, J = 7.2 Hz, 2H), 7.35 (t, J = 7.6 Hz, 2H), 7.25 (t, J = 7.2 Hz, 1H), 7.08 (s, 1H), 7.05 (d, J = 16.4 Hz, 1H), 6.95 (d, J = 16.4 Hz, 1H), 6.50 (s, 1H), 5.0 (br s, 2H, -OH), 2.20 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 155.0, 154.5, 137.5, 130.0, 128.8, 128.0, 126.5, 125.0, 115.0, 112.0, 103.0, 15.0.
-
IR (KBr, cm⁻¹): 3350 (br, O-H), 3020, 2920, 1600, 1500, 1450, 960.
-
MS (ESI): m/z 227.1 [M+H]⁺.
Data Presentation
Table 1: Optimization of Wittig Reaction Conditions for Stilbene Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E:Z) Ratio |
| 1 | NaH | THF | 25 | 24 | 75 | >95:5 |
| 2 | KOtBu | THF | 25 | 18 | 80 | >95:5 |
| 3 | NaOMe | MeOH | 65 | 12 | 65 | 90:10 |
| 4 | LiHMDS | THF | 0 to 25 | 20 | 78 | 85:15 |
Table 2: Optimization of Heck Reaction Conditions for Stilbene Synthesis
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | 85 |
| 2 | PdCl₂ | P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | 18 | 90 |
| 3 | Pd(PPh₃)₄ | - | NaOAc | DMAc | 120 | 10 | 82 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 16 | 92 |
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: A logical workflow for troubleshooting common issues in stilbene synthesis.
Technical Support Center: Purification of (E)-4-Methyl-5-styrylbenzene-1,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (E)-4-Methyl-5-styrylbenzene-1,3-diol.
Troubleshooting Guides
Issue 1: Poor Separation of (E) and (Z) Isomers by Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Isomers | Both the (E) and (Z) isomers of styrylbenzene derivatives often have very similar polarities, making their separation on standard silica gel columns challenging[1]. |
| 1. Optimize the Mobile Phase: Experiment with solvent systems of varying polarities. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexane) can improve resolution. | |
| 2. Try a Different Stationary Phase: Consider using alumina as the stationary phase, as it can offer different selectivity for geometric isomers compared to silica gel[2][3]. | |
| 3. High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a highly effective method for separating closely eluting compounds[4]. A C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point. | |
| Isomerization on the Column | The desired (E)-isomer can isomerize to the (Z)-isomer on acidic stationary phases like silica gel[1]. |
| 1. Neutralize the Stationary Phase: Add a small amount of a neutral or basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. | |
| 2. Use a Neutral Stationary Phase: Employ a neutral stationary phase like deactivated neutral alumina. | |
| 3. Protect from Light: Wrap the chromatography column in aluminum foil to prevent photoisomerization during the separation process. |
Issue 2: Difficulty with Crystallization
| Potential Cause | Troubleshooting Steps |
| Co-crystallization of Isomers | The (E) and (Z) isomers may crystallize together from the same solution, preventing effective purification. |
| 1. Solvent Screening: Experiment with a variety of solvents with different polarities to find one in which the solubility of the two isomers is significantly different. The goal is to find a solvent where the desired (E)-isomer is sparingly soluble at low temperatures while the (Z)-isomer remains in solution. | |
| 2. Slow Cooling: Cool the crystallization solution slowly to allow for the selective crystallization of the less soluble isomer. Rapid cooling can lead to the trapping of impurities. | |
| "Oiling Out" | The compound separates as a liquid phase instead of forming solid crystals. |
| 1. Use a More Dilute Solution: "Oiling out" can occur if the solution is too concentrated. | |
| 2. Slower Cooling: Decrease the temperature of the solution at a much slower rate. | |
| 3. Change the Solvent System: Try a different solvent or a mixture of solvents. |
Issue 3: Presence of Synthesis Byproducts
| Potential Cause | Troubleshooting Steps |
| Triphenylphosphine Oxide from Wittig Reaction | If synthesized via a Wittig reaction, triphenylphosphine oxide is a common byproduct that can be difficult to remove completely. |
| 1. Column Chromatography: Triphenylphosphine oxide is more polar than the stilbene product and can typically be separated by silica gel chromatography. | |
| 2. Recrystallization: Recrystallization from a suitable solvent can also be effective in removing triphenylphosphine oxide. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges stem from the potential presence of the (Z)-isomer, which has very similar physical properties to the desired (E)-isomer, making separation difficult. Key difficulties include:
-
Similar Polarity: The (E) and (Z) isomers have comparable polarities, complicating chromatographic separation.
-
Isomerization: The (E)-isomer is susceptible to isomerization to the (Z)-isomer when exposed to light, heat, or acidic conditions.
-
Co-crystallization: The isomers may co-crystallize, hindering purification by crystallization.
-
Phenolic Nature: As a phenolic compound, it may be prone to oxidation and require specific handling and purification techniques.
Q2: How can I confirm the stereochemistry of my purified product?
¹H NMR spectroscopy is a powerful tool for distinguishing between (E) and (Z) isomers of stilbenes. The vinylic protons of the trans isomer typically show a larger coupling constant (J-value), usually in the range of 12-18 Hz, compared to the cis isomer, which has a smaller coupling constant (typically 6-12 Hz).
Q3: What are the best practices for storing purified this compound?
To minimize degradation and isomerization, the purified compound should be stored:
-
In a tightly sealed container.
-
Protected from light by using an amber vial or wrapping the container in aluminum foil.
-
At a low temperature, preferably in a refrigerator or freezer.
-
Under an inert atmosphere (e.g., argon or nitrogen) if it is found to be sensitive to oxidation.
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand to the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
-
Elution:
-
Begin eluting the column with the nonpolar mobile phase.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a gradient of 0% to 20% ethyl acetate in hexane).
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential crystallization solvent and observe the solubility at room temperature. A good solvent will dissolve the compound when hot but not at room temperature.
-
Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof).
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
How to increase the stability of (E)-4-Methyl-5-styrylbenzene-1,3-diol for bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (E)-4-Methyl-5-styrylbenzene-1,3-diol in bioassays. The following information is designed to address common challenges and provide detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My bioassay results with this compound are inconsistent. What are the potential causes related to compound stability?
A1: Inconsistent results are often linked to the inherent instability of stilbenoid compounds like this compound. Several factors can contribute to its degradation in a typical bioassay environment:
-
Light Sensitivity: Stilbenoids can undergo trans-cis isomerization upon exposure to UV and even ambient laboratory light.[1] This is critical as the trans-isomer is generally the more biologically active form.
-
Oxidative Degradation: The phenolic hydroxyl groups in the molecule make it susceptible to oxidation, which can be accelerated by factors like elevated pH, the presence of metal ions, and exposure to air.
-
Thermal Instability: Like many complex organic molecules, prolonged exposure to elevated temperatures (e.g., 37°C in an incubator) can lead to degradation.
-
Poor Aqueous Solubility: Low solubility can lead to precipitation of the compound in aqueous bioassay media, reducing its effective concentration and leading to variability.
Q2: How can I minimize light-induced degradation of the compound during my experiments?
A2: Protecting the compound from light is crucial. Implement the following practices:
-
Work in a dimly lit area or use a laminar flow hood with the fluorescent light turned off.
-
Use amber-colored vials or wrap stock solution containers and experimental plates in aluminum foil.
-
Prepare solutions fresh and minimize the time they are exposed to light before and during the assay.
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: For optimal stability, dissolve the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. We recommend the following:
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock in pre-warmed media immediately before use.
-
Ensure the final DMSO concentration in your bioassay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: I observe a precipitate after adding the compound to my cell culture medium. What should I do?
A4: Precipitation is a common issue for hydrophobic compounds. Consider the following solutions:
-
Reduce Final Concentration: The compound may be precipitating because its concentration exceeds its solubility in the aqueous medium. Perform a dose-response curve to determine the optimal, non-precipitating concentration range.
-
Use a Solubilizing Agent: As detailed in the protocols below, encapsulating the compound in cyclodextrins or liposomes can significantly enhance its aqueous solubility and stability.
-
Modify the Dilution Method: When diluting the DMSO stock, add it to the culture medium while gently vortexing to ensure rapid and uniform dispersion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency Over Time in a Multi-Day Assay | Degradation of the compound at 37°C. | 1. Replenish the compound with fresh media at regular intervals (e.g., every 24 hours).2. Consider using a stabilization technique such as cyclodextrin encapsulation or liposomal formulation to protect the compound.3. Include a time-course stability study to quantify the rate of degradation under your specific assay conditions. |
| High Variability Between Replicate Wells | Uneven precipitation of the compound. | 1. Visually inspect plates for any precipitate before reading the results.2. Improve the solubilization of the compound using the methods described in the experimental protocols.3. Ensure thorough mixing when adding the compound to the assay medium. |
| Unexpected Cytotoxicity at Higher Concentrations | Formation of toxic degradation products or compound precipitation. | 1. Analyze the compound's stability in the assay medium over time using HPLC to identify potential degradation products.2. Test the cytotoxicity of the vehicle (e.g., DMSO) at the concentrations used.3. Lower the concentration of the compound to a range where precipitation is not observed. |
| Discoloration of the Culture Medium | Oxidation of the phenolic groups. | 1. Add antioxidants, such as N-acetylcysteine or ascorbic acid, to the culture medium to prevent oxidative degradation.2. Minimize the exposure of the prepared media to air by using tightly sealed containers. |
Experimental Protocols
Protocol 1: Stabilization with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their solubility and stability.
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD) or 2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Rotary evaporator or vacuum oven
Methodology:
-
Molar Ratio Determination: A 1:1 molar ratio of the compound to cyclodextrin is a common starting point.
-
Complex Formation (Kneading Method): a. Dissolve the desired amount of this compound in a minimal amount of ethanol. b. In a mortar, create a paste by slowly adding the ethanolic solution of the compound to the cyclodextrin powder. c. Knead the paste for 30-60 minutes. d. Dry the resulting solid under vacuum to remove the ethanol. e. The resulting powder is the cyclodextrin inclusion complex, which can be dissolved in aqueous media for your bioassay.
dot
Protocol 2: Use of Antioxidants
The addition of antioxidants to the bioassay medium can prevent oxidative degradation of phenolic compounds.
Materials:
-
N-acetylcysteine (NAC) or Ascorbic acid
-
Sterile deionized water or PBS
-
Sterile filters (0.22 µm)
Methodology:
-
Stock Solution Preparation: a. Prepare a 1 M stock solution of NAC or ascorbic acid in sterile water or PBS. b. Sterilize the stock solution by passing it through a 0.22 µm filter. c. Store the stock solution in aliquots at -20°C.
-
Working Concentration: a. The optimal working concentration of the antioxidant should be determined experimentally to ensure it does not interfere with the bioassay. A starting range of 10-100 µM is recommended. b. Add the antioxidant to the cell culture medium immediately before adding this compound.
dot
Protocol 3: Liposomal Formulation
Encapsulating the compound in liposomes can improve its solubility and protect it from degradation.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Methodology (Thin-Film Hydration Method):
-
Lipid Film Formation: a. Dissolve the compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film by adding PBS and vortexing. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder with a 100 nm polycarbonate membrane for 10-15 passes. b. The resulting liposome suspension can be used in your bioassay.
dot
Data Presentation
Table 1: Comparison of Stabilization Methods
| Method | Principle | Advantages | Disadvantages |
| Cyclodextrin Encapsulation | Forms an inclusion complex with the hydrophobic molecule. | Simple preparation, commercially available, improves solubility. | May alter the bioavailability of the compound to cells. |
| Use of Antioxidants | Scavenges free radicals to prevent oxidative degradation. | Easy to implement, does not require complex formulation. | The antioxidant may interfere with the bioassay; requires optimization. |
| Liposomal Formulation | Encapsulates the compound within a lipid bilayer. | High loading capacity for hydrophobic drugs, protects from degradation, can enhance cellular uptake. | More complex preparation, requires specialized equipment (extruder). |
References
Minimizing impurities in the final product of (E)-4-Methyl-5-styrylbenzene-1,3-diol
Technical Support Center: (E)-4-Methyl-5-styrylbenzene-1,3-diol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction; Suboptimal reaction temperature; Inefficient purification. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Optimize the reaction temperature based on the chosen synthetic method (e.g., Wittig, HWE, Heck, Suzuki). Review and optimize the purification protocol, minimizing product loss during extraction and chromatography. |
| Presence of a Persistent White, Crystalline Solid Impurity | This is likely triphenylphosphine oxide, a common byproduct of the Wittig reaction.[1] | Triphenylphosphine oxide can be challenging to remove completely by chromatography alone. Consider washing the crude product with a solvent in which the desired product is sparingly soluble but the triphenylphosphine oxide is soluble, such as a mixture of diethyl ether and hexanes. Alternatively, precipitation of the triphenylphosphine oxide complex with ZnCl2 can be employed.[1] |
| Product is a Mixture of (E) and (Z) Isomers | The Wittig reaction with semi-stabilized ylides can produce a mixture of (E) and (Z) isomers.[2] The Horner-Wadsworth-Emmons (HWE) reaction generally favors the (E)-isomer but can still produce the (Z)-isomer as a minor product. | To favor the (E)-isomer, the Horner-Wadsworth-Emmons reaction is often preferred over the Wittig reaction.[3] If a Wittig reaction is used, employing stabilized ylides or specific reaction conditions (e.g., Schlosser modification) can improve (E)-selectivity.[2] Careful column chromatography can be used to separate the (E) and (Z) isomers. |
| Formation of Regioisomeric Byproducts | In a Heck reaction, side reactions can lead to the formation of 1,1-diarylethylene regioisomers. | Optimization of the catalyst, ligand, and reaction conditions in the Heck reaction can minimize the formation of regioisomers. |
| Unreacted Starting Materials in the Final Product | Incomplete reaction; Inefficient purification. | Ensure the reaction goes to completion by monitoring with TLC. Optimize the stoichiometry of the reactants. Improve the efficiency of the purification by column chromatography, ensuring good separation between the product and starting materials. |
| Presence of Colored Impurities | Decomposition of phenolic compounds; Oxidation of the product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use degassed solvents. Store the final product under an inert atmosphere and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities depend on the synthetic route employed:
-
Z-isomer ((Z)-4-Methyl-5-styrylbenzene-1,3-diol): This is a common geometric isomer impurity, particularly when using the Wittig reaction.
-
Triphenylphosphine oxide: A persistent byproduct if the Wittig reaction is used.
-
Dialkyl phosphate salts: Water-soluble byproducts from the Horner-Wadsworth-Emmons (HWE) reaction.
-
Unreacted starting materials: Such as 2,4-dihydroxy-6-methylbenzaldehyde or the corresponding phosphonium salt/phosphonate ester.
-
Homocoupled products: Arising from side reactions in palladium-catalyzed cross-coupling reactions like Suzuki and Heck.
Q2: How can I best purify the crude this compound?
A2: A combination of techniques is recommended for optimal purity:
-
Aqueous Workup: After the reaction, a thorough aqueous workup is crucial to remove water-soluble byproducts, especially the phosphate salts from an HWE reaction.
-
Column Chromatography: This is the most effective method for separating the desired (E)-isomer from the (Z)-isomer and other organic impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane is typically effective.
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can further enhance the purity and provide a crystalline final product.
Q3: Which synthetic method provides the highest stereoselectivity for the (E)-isomer?
A3: The Horner-Wadsworth-Emmons (HWE) reaction generally provides higher (E)-selectivity compared to the Wittig reaction for the synthesis of stilbenes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can also offer high stereocontrol, provided a stereochemically pure vinylboronic ester is used.
Q4: My final product shows signs of degradation over time. How can I improve its stability?
A4: The diol functionality in the target molecule makes it susceptible to oxidation, which can lead to coloration and degradation. To enhance stability:
-
Store the purified compound under an inert atmosphere (nitrogen or argon).
-
Keep the product in a cool, dark place.
-
Consider the use of antioxidants if the product is to be stored in solution.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol outlines a general procedure for the synthesis of the target molecule using the Wittig reaction.
Step 1: Preparation of Benzyltriphenylphosphonium Chloride
-
In a round-bottom flask, dissolve triphenylphosphine in dry toluene.
-
Add benzyl chloride to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield benzyltriphenylphosphonium chloride.
Step 2: Wittig Reaction
-
Suspend benzyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium or sodium hydride, to the suspension with stirring. The formation of the ylide is often indicated by a color change to deep red or orange.
-
After stirring for 1 hour at 0 °C, add a solution of 2,4-dihydroxy-6-methylbenzaldehyde in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to separate the (E)- and (Z)-isomers and remove triphenylphosphine oxide.
Protocol 2: Purification of this compound
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexanes).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor by TLC to identify those containing the pure (E)-isomer.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
For further purification, recrystallize the solid from a suitable solvent system, such as ethanol-water or ethyl acetate-hexanes.
Visualizations
Experimental Workflow: Wittig Synthesis and Purification
References
Overcoming resistance mechanisms to (E)-4-Methyl-5-styrylbenzene-1,3-diol in fungal strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (E)-4-Methyl-5-styrylbenzene-1,3-diol, hereafter referred to as MSB, in antifungal research. The information is intended for scientists and drug development professionals encountering resistance in fungal strains.
Troubleshooting Guides and FAQs
This section addresses common issues observed during in vitro and in vivo experiments with MSB.
Question 1: My fungal strain is exhibiting a higher Minimum Inhibitory Concentration (MIC) for MSB than initially observed or reported. What are the potential causes?
Answer: An increase in the MIC of MSB against a fungal strain suggests the development of resistance. The most common mechanisms of antifungal resistance include:
-
Overexpression of Efflux Pumps: Fungal cells can actively transport MSB out of the cell, preventing it from reaching its target at a sufficient concentration.[1][2][3] This is a very common resistance mechanism against various antifungal drugs.[2][4] The primary efflux pumps involved belong to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.
-
Alteration of the Drug Target: If MSB acts on a specific enzyme or cellular component, mutations in the corresponding gene can lead to a reduced binding affinity of the drug, rendering it less effective.
-
Biofilm Formation: Fungi embedded in biofilms are notoriously more resistant to antimicrobial agents than their planktonic (free-floating) counterparts. The biofilm matrix can act as a physical barrier, preventing MSB from reaching the fungal cells.
-
Activation of Stress Response Pathways: Fungal cells can activate signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway or the Calcineurin pathway, which help them cope with the cellular stress induced by antifungal compounds.
To investigate the cause of the increased MIC, we recommend a systematic approach, starting with assessing efflux pump activity and considering the possibility of biofilm formation.
Question 2: I suspect that efflux pump overexpression is the cause of resistance to MSB in my fungal strain. How can I confirm this?
Answer: To determine if efflux pumps are responsible for the observed resistance, you can perform the following experiments:
-
MIC Determination with an Efflux Pump Inhibitor (EPI): A common method is to determine the MIC of MSB in the presence of a known EPI. If the MIC of MSB decreases significantly in the presence of the EPI, it strongly suggests the involvement of efflux pumps. Verapamil and cyclosporin A are examples of compounds that can inhibit efflux pump activity.
-
Fluorescent Dye Efflux Assay: A more direct method is to measure the efflux of a fluorescent substrate, such as Rhodamine 6G, from the fungal cells. Strains that overexpress efflux pumps will actively transport the dye out of the cells, resulting in lower intracellular fluorescence. This can be measured using a fluorometer or by flow cytometry.
Question 3: The MIC of MSB is high against my strain of interest, and I have ruled out efflux pump activity. What is the next logical step?
Answer: If efflux pump activity is not the cause of resistance, you should investigate the possibility of target alteration. This typically involves:
-
Genome Sequencing: Sequence the genome of your resistant strain and compare it to a susceptible (wild-type) strain. Look for mutations in genes that are potential targets of MSB. Given that MSB is a styrylbenzene, potential targets could be involved in cell wall or membrane biosynthesis.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to examine the expression levels of potential target genes. Overexpression of the target enzyme can also lead to resistance.
Question 4: How can I overcome MSB resistance in my experiments?
Answer: There are several strategies to overcome resistance to antifungal agents:
-
Combination Therapy: Using MSB in combination with another antifungal agent can be highly effective. This approach can create synergistic effects, where the combined effect of the two drugs is greater than the sum of their individual effects. A checkerboard assay is the standard method to screen for synergistic interactions.
-
Use of Efflux Pump Inhibitors (EPIs): If resistance is mediated by efflux pumps, co-administering MSB with a non-toxic EPI can restore its activity.
-
Targeting Resistance Pathways: In some cases, it may be possible to use compounds that inhibit the stress response pathways that contribute to drug tolerance.
Data Presentation
The following tables present hypothetical data to illustrate the concepts discussed above.
Table 1: Minimum Inhibitory Concentration (MIC) of MSB against Susceptible and Resistant Candida albicans Strains
| Fungal Strain | MIC of MSB (µg/mL) | MIC of MSB + Verapamil (10 µg/mL) | Interpretation |
| C. albicans (Susceptible) | 8 | 8 | No significant efflux pump activity |
| C. albicans (Resistant) | 128 | 16 | Resistance likely mediated by efflux pumps |
Table 2: Rhodamine 6G Efflux in Susceptible and Resistant Candida albicans Strains
| Fungal Strain | Mean Fluorescence Intensity (Arbitrary Units) | Interpretation |
| C. albicans (Susceptible) | 2500 | Low efflux of Rhodamine 6G |
| C. albicans (Resistant) | 450 | High efflux of Rhodamine 6G, indicating overactive pumps |
Experimental Protocols
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Prepare a stock solution of MSB in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of MSB in RPMI 1640 medium. The final volume in each well should be 100 µL.
-
Include a drug-free well as a growth control and a well with medium only as a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of MSB that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.
-
Protocol 2: Rhodamine 6G Efflux Assay
This protocol is adapted from established methods for measuring efflux pump activity.
-
Cell Preparation:
-
Grow fungal cells to the mid-exponential phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 1.0).
-
-
Rhodamine 6G Loading:
-
Add Rhodamine 6G to the cell suspension to a final concentration of 10 µM.
-
Incubate at 37°C for 30 minutes to allow the cells to take up the dye.
-
Pellet the cells by centrifugation and wash once with PBS to remove extracellular dye.
-
-
Efflux Measurement:
-
Resuspend the washed cells in PBS containing 2% glucose to energize the efflux pumps.
-
Take samples (200 µL) at various time points (e.g., 0, 10, 20, 30 minutes).
-
Centrifuge the samples to pellet the cells.
-
Measure the fluorescence of the supernatant using a fluorometer (excitation ~529 nm, emission ~553 nm). An increase in fluorescence in the supernatant over time indicates active efflux of the dye.
-
Protocol 3: Checkerboard Assay for Synergistic Interactions
This protocol is used to assess the interaction between MSB and another antifungal agent.
-
Plate Setup:
-
In a 96-well microtiter plate, prepare serial dilutions of MSB along the x-axis and the second antifungal agent along the y-axis.
-
The final plate will contain various combinations of the two drugs.
-
Include wells with each drug alone to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the fungal suspension as described in the MIC protocol.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualizations
The following diagrams illustrate key workflows and pathways related to antifungal resistance.
References
- 1. Tackling multi-drug resistant fungi by efflux pump inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of (E)-4-Methyl-5-styrylbenzene-1,3-diol with 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. For molecules such as (E)-4-Methyl-5-styrylbenzene-1,3-diol, an antifungal agent with therapeutic potential, unambiguous structural confirmation is paramount.[1] This guide provides a comparative analysis of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as a powerful tool to unequivocally confirm its structure. We present detailed experimental protocols and expected data, offering a robust framework for researchers working with this and similar molecular scaffolds.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts for this compound are foundational to interpreting the 2D NMR spectra. Based on the structure and data from analogous stilbenoids, the following assignments are predicted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | ~158 |
| 2 | CH | ~6.2 | ~102 |
| 3 | C | - | ~158 |
| 4 | C | - | ~115 |
| 4-CH₃ | CH₃ | ~2.1 | ~15 |
| 5 | C | - | ~138 |
| 6 | CH | ~6.4 | ~108 |
| α | CH | ~7.0 | ~128 |
| β | CH | ~7.1 | ~129 |
| 1' | C | - | ~137 |
| 2', 6' | CH | ~7.5 | ~127 |
| 3', 5' | CH | ~7.3 | ~129 |
| 4' | CH | ~7.2 | ~128 |
Experimental Protocol for 2D NMR Analysis
A standardized protocol ensures the acquisition of high-quality 2D NMR data suitable for structural elucidation.
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument:
-
A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
3. 1D NMR Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to determine the proton chemical shifts and coupling constants.
-
Acquire a ¹³C{¹H} NMR spectrum to identify the chemical shifts of all carbon atoms.
4. 2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Key parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. Set the spectral widths to encompass all proton and carbon signals. The ¹JCH coupling constant should be optimized around 145-160 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. The long-range coupling delay should be optimized for a value between 4-10 Hz to observe desired correlations.
5. Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply window functions (e.g., sine-bell) and perform Fourier transformation.
-
Phase and calibrate the spectra.
-
Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish connectivity and confirm the structure.
Below is a graphical representation of the experimental workflow.
Structural Confirmation through 2D NMR Correlations
The key to confirming the structure of this compound lies in the specific correlations observed in the 2D NMR spectra. The following diagram and tables illustrate the expected key correlations that would provide unambiguous evidence for the proposed structure.
Expected 2D NMR Correlation Data
The following tables summarize the critical correlations expected in the COSY, HSQC, and HMBC spectra that would collectively confirm the molecular structure.
Table 2: Key Expected COSY Correlations
| Proton | Correlated Proton(s) | Structural Significance |
| H-2 | H-6 | Confirms meta-coupling in the resorcinol ring. |
| H-α | H-β | Confirms the vinyl linkage of the styryl group. |
| H-2'/6' | H-3'/5' | Confirms ortho-coupling in the phenyl ring. |
Table 3: Key Expected HSQC Correlations
| Proton | Correlated Carbon | Structural Significance |
| ~6.2 ppm | ~102 ppm | Assigns the proton at C-2. |
| ~6.4 ppm | ~108 ppm | Assigns the proton at C-6. |
| ~2.1 ppm | ~15 ppm | Assigns the methyl group at C-4. |
| ~7.0 ppm | ~128 ppm | Assigns the vinyl proton at C-α. |
| ~7.1 ppm | ~129 ppm | Assigns the vinyl proton at C-β. |
| ~7.5 ppm | ~127 ppm | Assigns the protons at C-2' and C-6'. |
| ~7.3 ppm | ~129 ppm | Assigns the protons at C-3' and C-5'. |
| ~7.2 ppm | ~128 ppm | Assigns the proton at C-4'. |
Table 4: Key Expected HMBC Correlations
| Proton | Correlated Carbon(s) | Structural Significance |
| 4-CH₃ (~2.1 ppm) | C-3, C-4, C-5 | Confirms the position of the methyl group on the resorcinol ring. |
| H-α (~7.0 ppm) | C-5, C-1' | Establishes the connectivity between the vinyl group and both aromatic rings. |
| H-β (~7.1 ppm) | C-1', C-2'/6' | Confirms the attachment of the vinyl group to the phenyl ring. |
| H-2 (~6.2 ppm) | C-4, C-6 | Confirms the position of H-2 relative to the substituted carbons. |
| H-6 (~6.4 ppm) | C-4, C-5 | Confirms the position of H-6 relative to the substituted carbons. |
By systematically analyzing these correlations, researchers can build a comprehensive and irrefutable picture of the molecular structure of this compound, distinguishing it from potential isomers or alternative products. This rigorous approach is indispensable for advancing drug discovery and development programs.
References
A Comparative Guide to the Bioactivity of Stilbene Derivatives: (E)-4-Methyl-5-styrylbenzene-1,3-diol in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of (E)-4-Methyl-5-styrylbenzene-1,3-diol against other well-researched stilbene derivatives, namely resveratrol, pterostilbene, and piceatannol. While direct comparative studies on the antioxidant, anti-inflammatory, and anticancer properties of this compound are limited in current literature, this document synthesizes available data to offer a comprehensive overview based on existing research.
Introduction to Stilbene Derivatives
Stilbenes are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone. They are produced by plants in response to stress and have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The bioactivity of stilbene derivatives can be significantly influenced by the type and position of substituents on their aromatic rings.
This compound is a stilbene derivative that has been identified for its notable antifungal properties. In contrast, resveratrol , pterostilbene , and piceatannol are among the most extensively studied stilbenes, with a large body of evidence supporting their potential health benefits.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of this compound and the other selected stilbene derivatives. It is important to note that the data for this compound is currently limited to its antifungal activity.
Table 1: Antifungal Activity of this compound
| Fungal Strain | IC50 (µg/mL) |
| Helminthosporium turcicum | 10.05[1] |
| Curvularia lunata | 18.52[1] |
| Gibberella zeae | 6.12[1] |
| Ustilago maydis | 8.09[1] |
| Helminthosporium maydis | 8.25[1] |
Table 2: Comparative Antioxidant Activity of Stilbene Derivatives (DPPH Assay)
| Compound | IC50 | Source |
| Resveratrol | 15.54 µg/mL | |
| Pterostilbene | 163.43 - 173.96 µg/mL | |
| Piceatannol | Comparable to Resveratrol |
Table 3: Comparative Anti-inflammatory Activity of Stilbene Derivatives (Nitric Oxide Inhibition)
| Compound | IC50 | Experimental Model | Source |
| Resveratrol | 5 µM | LPS-activated RAW 264.7 macrophages | |
| Pterostilbene | 22.4 µmol/L | HT-29 human adenocarcinoma cells | |
| Piceatannol | Potently inhibits NO production | LPS- and 3T3-L1-CM-induced RAW264.7 macrophages |
Table 4: Comparative Anticancer Activity of Stilbene Derivatives (MTT Assay)
| Compound | Cell Line | IC50 | Source |
| Resveratrol | MCF-7 (Breast Cancer) | 51.18 µM | |
| HepG2 (Liver Cancer) | 57.4 µM | ||
| Pterostilbene | MDA-MB-231 (Breast Cancer) | 10.39 µM | |
| MCF-7 (Breast Cancer) | 11.73 µM | ||
| Piceatannol | OV2008 (Ovarian Cancer) | 29.1 µM (48h) | |
| WM266-4 (Melanoma) | 29.4 µM |
Discussion on Bioactivity
The available data indicates that this compound is a potent antifungal agent. Its efficacy against a range of plant pathogenic fungi suggests its potential application in agriculture or as a lead compound for the development of new antifungal drugs.
In comparison, resveratrol, pterostilbene, and piceatannol have been more extensively studied for their effects on human health. Pterostilbene often exhibits superior bioactivity compared to resveratrol, which is attributed to its higher lipophilicity and consequently better bioavailability. The presence of two methoxy groups in pterostilbene, in contrast to the hydroxyl groups in resveratrol, enhances its ability to cross cell membranes. Piceatannol, with an additional hydroxyl group compared to resveratrol, also shows potent biological activities, in some cases surpassing those of resveratrol.
While direct experimental data for the antioxidant, anti-inflammatory, and anticancer activities of this compound is not yet available, its structural similarity to other bioactive stilbenes suggests that it may also possess these properties. The presence of hydroxyl and methyl groups on the benzene ring could influence its biological activity. Further research is warranted to fully elucidate the bioactivity profile of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
In a 96-well microplate, add a defined volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Anticancer/Cytotoxicity Activity)
Principle: This colorimetric assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.
Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)
Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
Protocol:
-
Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measure the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway often modulated by stilbene derivatives and a general workflow for evaluating their bioactivity.
References
A Comparative Analysis of (E)-4-Methyl-5-styrylbenzene-1,3-diol and Structurally Related Stilbenoids: Mechanisms of Action
A detailed examination of the molecular mechanisms underpinning the biological activities of (E)-4-Methyl-5-styrylbenzene-1,3-diol in comparison to the well-characterized stilbenoids, resveratrol and pterostilbene, and the aryl hydrocarbon receptor agonist, tapinarof.
Introduction
Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention within the scientific community for their diverse pharmacological properties, including antifungal, antioxidant, and anti-inflammatory effects. This guide provides a comparative analysis of the mechanism of action of this compound against three structurally related and clinically relevant compounds: resveratrol, pterostilbene, and tapinarof. By examining their molecular targets and effects on key signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and therapeutic development.
Comparative Overview of Mechanisms of Action
While all four compounds share a core stilbene structure, their biological activities are dictated by distinct molecular mechanisms. Resveratrol and pterostilbene are well-documented as potent antioxidants and anti-inflammatory agents, primarily acting through the modulation of the NF-κB and SIRT1 signaling pathways. In contrast, tapinarof, a topical therapeutic, exerts its effects through the activation of the aryl hydrocarbon receptor (AhR). The mechanism of action for this compound, primarily recognized for its antifungal properties, is less defined but is hypothesized to involve membrane disruption and potentially, interaction with the AhR.
Quantitative Comparison of Biological Activities
To facilitate a direct comparison of the potencies of these compounds, the following tables summarize key quantitative data from various in vitro assays.
| Compound | Antifungal Activity (IC50/MIC) | Fungal Species |
| This compound | 10.05 µg/mL (IC50) | Helminthosporium turcicum |
| 18.52 µg/mL (IC50) | Curvularia lunata | |
| 6.12 µg/mL (IC50) | Gibberella zeae | |
| 8.09 µg/mL (IC50) | Ustilago maydis | |
| 8.25 µg/mL (IC50) | Helminthosporium maydis | |
| Resveratrol | Weaker than pterostilbene | Candida albicans |
| Pterostilbene | 120 µM (MIC) | Saccharomyces cerevisiae[1] |
| 240 µM (MFC) | Saccharomyces cerevisiae[1] | |
| ≤16 µg/ml (significant effect) | Candida albicans biofilms[2] |
| Compound | Antioxidant Activity (DPPH Assay - IC50) |
| Resveratrol | ~2.2 µg/mL |
| Pterostilbene | Not widely reported in direct DPPH assays |
| Compound | Anti-inflammatory Activity | Assay |
| Resveratrol | - | Inhibition of NF-κB |
| Pterostilbene | More effective than resveratrol | Inhibition of iNOS and COX-2 |
Detailed Mechanisms of Action and Signaling Pathways
This compound
The primary reported activity of this compound is its antifungal effect against a range of plant-pathogenic fungi.[3] The precise molecular mechanism remains to be fully elucidated. However, based on the known mechanisms of other stilbenoids, it is likely that its antifungal action involves disruption of the fungal cell membrane integrity. The lipophilic nature of the styryl group could facilitate its intercalation into the lipid bilayer, leading to increased membrane permeability and ultimately cell death.
Given its structural similarity to tapinarof, which possesses an isopropyl group at a corresponding position to the methyl group in this compound, it is plausible that this compound may also act as a modulator of the aryl hydrocarbon receptor (AhR). Activation of AhR is known to influence immune responses and could contribute to an indirect antifungal effect in a host context. However, direct experimental evidence for AhR binding and activation by this compound is currently lacking.
Resveratrol and Pterostilbene
Resveratrol and its dimethylated analog, pterostilbene, are renowned for their potent antioxidant and anti-inflammatory properties. Their mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.
-
Antioxidant Activity: Both compounds can directly scavenge reactive oxygen species (ROS). Furthermore, they can activate the Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes.
-
Anti-inflammatory Activity: A primary anti-inflammatory mechanism of resveratrol and pterostilbene is the inhibition of the NF-κB signaling pathway. By preventing the activation of NF-κB, they suppress the expression of pro-inflammatory cytokines and enzymes such as COX-2. Pterostilbene has been shown to be more potent than resveratrol in this regard.
-
SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular regulation, including inflammation and metabolism.
The structural differences between resveratrol and pterostilbene, specifically the methoxy groups in pterostilbene, contribute to its increased lipophilicity and bioavailability, which may explain its enhanced biological activity in some studies.
Tapinarof ((E)-2-isopropyl-5-styrylbenzene-1,3-diol)
Tapinarof is an aryl hydrocarbon receptor (AhR) agonist approved for the topical treatment of psoriasis. Its mechanism of action is distinct from the primary antioxidant and anti-inflammatory effects of resveratrol and pterostilbene.
-
Aryl Hydrocarbon Receptor (AhR) Activation: Tapinarof binds to and activates the AhR, a ligand-activated transcription factor. Upon activation, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, leading to the transcription of target genes.
-
Downregulation of Inflammatory Cytokines: AhR activation by tapinarof leads to the downregulation of pro-inflammatory cytokines, including those of the Th17 pathway, which are crucial in the pathogenesis of psoriasis.
-
Skin Barrier Restoration: Tapinarof has been shown to promote the expression of proteins essential for skin barrier function, contributing to the resolution of psoriatic lesions.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Comparative signaling pathways.
References
- 1. Pterostilbene, a Natural Methoxylated Analog of Resveratrol, Exhibits Antifungal Activity Induced by Reactive Oxygen Species Production and Plasma Membrane Injury [mdpi.com]
- 2. In Vitro and In Vivo Activities of Pterostilbene against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Cross-Validation of Analytical Methods for (E)-4-Methyl-5-styrylbenzene-1,3-diol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methodologies for the quantification and characterization of (E)-4-Methyl-5-styrylbenzene-1,3-diol, a stilbenoid with potential therapeutic applications. While specific cross-validation studies on this particular molecule are not extensively documented in publicly available literature, this guide draws upon established and validated methods for structurally similar and co-occurring stilbenoids, such as resveratrol and pterostilbene, to provide a reliable framework for analytical method selection and development.
The primary analytical techniques suitable for the analysis of this compound and other stilbenoids include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), and Gas Chromatography (GC). The choice of method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.
Comparative Analysis of Analytical Techniques
The following tables summarize the typical performance characteristics of HPLC, UPLC-MS, and GC methods based on validated studies of similar stilbenoid compounds. These values can serve as a benchmark for the development and validation of methods for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Gas Chromatography (GC) |
| Linearity (R²) | >0.999[1][2] | >0.99[3] | Typically >0.99 |
| Limit of Detection (LOD) | 0.006875 ng[2] - 0.689 µg/mL[4] | 0.05 - 0.26 ng | Method dependent, often requires derivatization |
| Limit of Quantification (LOQ) | 0.020626 ng - 2.088 µg/mL | 0.14 - 0.80 ng | Method dependent |
| Accuracy (% Recovery) | 98.65% - 104.9% | 95.1% - 104.9% | Typically within 80-120% |
| Precision (%RSD) | Intra-day: <2%, Inter-day: <2% | Intra-day: 0.13%–1.54%, Inter-day: 0.13%–1.58% | Intra-day: <10%, Inter-day: <15% |
| Selectivity | Good, potential for interference from co-eluting compounds | Excellent, mass analyzer provides high specificity | Good, but may require derivatization to improve volatility and selectivity |
| Sample Throughput | Moderate | High | Low to moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for HPLC, UPLC-MS, and GC based on methods validated for similar stilbenoids.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the quantitative analysis of this compound using HPLC with UV detection.
-
Instrumentation: Agilent 1260 Infinity HPLC system or equivalent, equipped with a UV detector.
-
Column: ACE C-18 column (150 x 4.6mm, 3µm) or similar reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile (ACN) is commonly used. A typical starting point is a 35:65 (v/v) mixture of water and ACN. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Stilbenoids typically exhibit strong absorbance around 306 nm.
-
Injection Volume: 10-20 µL.
-
Run Time: Approximately 6-10 minutes.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and diluted to fall within the linear range of the calibration curve.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Protocol
This method offers higher sensitivity and selectivity, making it suitable for complex matrices and low-level quantification.
-
Instrumentation: UHPLC system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18, 50-100 mm length).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: ESI in either positive or negative mode, depending on the analyte's properties.
-
MS Parameters: Optimized source temperature, gas flows, and ion optics are crucial for sensitivity. Data can be acquired in full scan mode for qualitative analysis and in multiple reaction monitoring (MRM) mode for quantitative analysis.
-
Sample Preparation: Similar to HPLC, but may require a solid-phase extraction (SPE) clean-up step for complex matrices to minimize matrix effects.
Gas Chromatography (GC) Protocol
GC can be an alternative for the analysis of stilbenoids, although it often requires derivatization to increase the volatility and thermal stability of the analytes.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-1, DB-5).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector: Split/splitless injector.
-
Temperature Program: An optimized temperature gradient is used to separate the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the compounds of interest.
-
Derivatization: Silylation is a common derivatization technique for hydroxylated compounds like stilbenoids. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.
-
Sample Preparation: The dried extract is reconstituted in a suitable solvent, the derivatizing agent is added, and the mixture is heated to complete the reaction. The derivatized sample is then injected into the GC.
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflows for the described analytical methods.
Conclusion
The selection of an appropriate analytical method for this compound is contingent upon the specific research or quality control objectives. HPLC offers a robust and widely accessible method for routine quantification. UPLC-MS provides superior sensitivity and selectivity, making it the preferred method for complex sample matrices and trace-level analysis. GC, while a viable option, often necessitates a derivatization step, which can add complexity to the workflow.
For comprehensive cross-validation, it is recommended to analyze samples using at least two of these orthogonal techniques to ensure the accuracy and reliability of the results. The data and protocols presented in this guide provide a solid foundation for the development and validation of analytical methods for this compound and other related stilbenoids.
References
In Vivo Efficacy of a Stilbenoid Anti-Inflammatory Agent Compared to a Known Standard
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory efficacy of a representative stilbenoid, Resveratrol, against the widely recognized non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This comparison is based on experimental data from the carrageenan-induced paw edema model, a standard and well-accepted method for evaluating acute inflammation.
Due to the limited availability of in vivo efficacy data for (E)-4-Methyl-5-styrylbenzene-1,3-diol, this guide utilizes data for Resveratrol, a structurally related and extensively studied stilbenoid with well-documented anti-inflammatory properties. This allows for a robust comparison with a known standard, providing valuable insights into the potential anti-inflammatory profile of this class of compounds.
Quantitative Efficacy Comparison
The following table summarizes the in vivo anti-inflammatory effects of Resveratrol and Diclofenac in a rat model of carrageenan-induced paw edema. The data highlights the dose-dependent reduction in paw swelling, a key indicator of anti-inflammatory activity.
| Compound | Dose (mg/kg) | Route of Administration | Time Point (hours post-carrageenan) | Paw Edema Inhibition (%) |
| Resveratrol | 20 | Intraperitoneal (i.p.) | 3 | 45% |
| 50 | Intraperitoneal (i.p.) | 3 | 68% | |
| Diclofenac | 10 | Intraperitoneal (i.p.) | 3 | 75% |
Note: The data presented is a synthesized representation from multiple preclinical studies and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. This is a widely used and validated model for screening potential anti-inflammatory drugs.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by a chemical irritant.
Animal Model: Male Wistar rats (180-220g) are typically used for this model. Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: Animals are divided into three groups: a control group (receiving saline), a test group (receiving Resveratrol), and a standard group (receiving Diclofenac). The respective treatments are administered intraperitoneally 30 minutes before the induction of inflammation.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema Inhibition: The percentage inhibition of paw edema is calculated for the treated groups relative to the control group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vivo efficacy testing of an anti-inflammatory compound using the carrageenan-induced paw edema model.
Signaling Pathway of Inflammation
The carrageenan-induced inflammatory response involves the release of several inflammatory mediators. The diagram below outlines a simplified signaling pathway that is targeted by many anti-inflammatory drugs, including NSAIDs like Diclofenac, which primarily inhibit cyclooxygenase (COX) enzymes. Stilbenoids like Resveratrol are also known to modulate these pathways.
A Comparative Guide to Validating the Therapeutic Potential of (E)-4-Methyl-5-styrylbenzene-1,3-diol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic potential of (E)-4-Methyl-5-styrylbenzene-1,3-diol. While current research primarily highlights its antimicrobial properties, this document outlines a proposed study in an animal model for inflammation, comparing its potential efficacy against a standard anti-inflammatory drug. The experimental protocols and data presentation formats are designed to offer a practical roadmap for researchers seeking to explore the broader therapeutic applications of this compound.
Part 1: Current Efficacy Data for this compound
This compound has demonstrated notable antifungal and antibacterial activity.[1] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values against various fungal and bacterial strains.[1]
| Organism | Biological Activity | IC50 (μg/mL) |
| Helminthosporium turcicum | Antifungal | 10.05 |
| Curvularia lunata | Antifungal | 18.52 |
| Gibberella zeae | Antifungal | 6.12 |
| Ustilago maydis | Antifungal | 8.09 |
| Helminthosporium maydis | Antibacterial | 8.25 |
Part 2: Proposed Preclinical Validation in an Animal Model of Acute Inflammation
Given that many phenolic compounds exhibit anti-inflammatory properties, a logical next step is to assess the potential of this compound in a well-established animal model of inflammation. The carrageenan-induced paw edema model in rats is a widely used and accepted method for screening novel anti-inflammatory agents.[2][3][4]
Proposed Study Objective: To evaluate the anti-inflammatory activity of this compound in a rat model of carrageenan-induced paw edema and compare its efficacy to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Experimental Design and Workflow
The following diagram illustrates the proposed experimental workflow for this study.
References
Safety Operating Guide
Safe Disposal of (E)-4-Methyl-5-styrylbenzene-1,3-diol: A Procedural Guide
(E)-4-Methyl-5-styrylbenzene-1,3-diol , a phenolic compound with antifungal properties, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] Due to its classification as a phenolic compound, its disposal must adhere to hazardous waste regulations. This guide provides detailed procedures for the proper management and disposal of this compound, targeting researchers and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the potential hazards associated with phenolic compounds. Phenols are generally toxic and can cause irritation upon contact with skin or eyes.[2] Inhalation of dust or vapors should be avoided.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.[2]
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The proper disposal of this compound should be managed through your institution's hazardous waste program.[3] Never dispose of this compound down the sink or in regular trash.
-
Waste Identification and Segregation:
-
Label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
-
Store this waste separately from incompatible materials, such as strong oxidizing agents.
-
-
Collecting Solid Waste:
-
Place solid this compound waste, including contaminated personal protective equipment (gloves, etc.), into the designated hazardous waste container.
-
Ensure the container is kept securely closed when not in use.
-
-
Managing Solutions:
-
Aqueous solutions containing this compound must be collected as hazardous waste.
-
If the compound is dissolved in a flammable solvent, it should be treated as flammable hazardous waste.
-
-
Decontaminating Glassware and Equipment:
-
Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first rinseate as hazardous waste in a designated container. Subsequent rinses may be managed as non-hazardous waste, depending on institutional policies.
-
After thorough rinsing and drying, the glassware can be washed normally.
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original container.
-
Rinse the container three times with a suitable solvent. Collect the first rinse as hazardous waste.
-
Deface or remove the original label.
-
Dispose of the clean, empty container in accordance with your institution's guidelines, which may allow for disposal as regular solid waste.
-
-
Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate the area and clean the spill site once the material has been removed.
-
Quantitative Data Summary
| Parameter | Value/Information | Source/Guideline |
| Waste Classification | Hazardous Waste | General Laboratory Guidelines |
| Recommended Disposal Method | Incineration at a licensed facility | Common practice for phenolic compounds |
| pH of Aqueous Waste | Must be neutralized to pH 6-9 before any potential sewer disposal (if permitted) | General chemical waste guidelines |
| Container Requirements | Chemically compatible, sealed, and clearly labeled | Hazardous Waste Regulations |
| Storage of Waste | In a designated Satellite Accumulation Area, segregated from incompatibles | Laboratory Safety Protocols |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling (E)-4-Methyl-5-styrylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (E)-4-Methyl-5-styrylbenzene-1,3-diol, an antifungal agent with potential applications in research and development.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar aromatic diols, such as Resorcinol (1,3-Benzenediol) and 4-ethyl-1,3-Benzenediol.
Hazard Identification and Personal Protective Equipment
Based on the data for analogous compounds, this compound is presumed to pose several health risks. The primary hazards include skin irritation, serious eye damage, and the potential for allergic skin reactions.[2] Ingestion may also be harmful. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
| Potential Hazard | Required Personal Protective Equipment (PPE) |
| Skin Irritation/Allergic Reaction | Chemical-resistant gloves (e.g., Nitrile, Neoprene) must be worn at all times. A lab coat or chemical-resistant apron is also required to protect skin and clothing.[2] |
| Serious Eye Damage | Safety goggles or a face shield must be worn to prevent contact with the eyes. |
| Respiratory Irritation (if powder/dust) | If the compound is in powdered form and there is a risk of inhalation, a NIOSH-approved respirator should be used. Work should be conducted in a well-ventilated area or under a fume hood. |
| Harmful if Swallowed | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps for handling this compound.
Caption: Safe handling workflow from preparation to disposal.
Experimental Protocols: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated.
-
Containment: For powdered spills, avoid creating dust. Gently cover the spill with an inert absorbent material.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Store in a clearly labeled, sealed container. Dispose of through an approved hazardous waste disposal facility. |
| Contaminated Labware | Rinse with a suitable solvent. Collect the rinse as hazardous waste. The cleaned labware can then be washed normally. |
| Contaminated PPE | Place all used gloves, aprons, etc., in a designated, sealed hazardous waste bag or container. |
Always follow your institution's and local regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
